Product packaging for Secnidazole-d6(Cat. No.:)

Secnidazole-d6

Cat. No.: B584328
M. Wt: 191.22 g/mol
InChI Key: KPQZUUQMTUIKBP-KUMAEYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secnidazole-d6 (Cat. No: S320002, CAS No: 1346603-27-7) is a deuterated analog of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent . Secnidazole is approved for treating bacterial vaginosis and trichomoniasis, functioning as a prodrug whose nitro group is reduced by nitroreductase enzymes in target pathogens . This reduction generates reactive radical anions that cause DNA helix damage and disrupt protein synthesis, leading to cell death in susceptible anaerobic bacteria and protozoa . While the parent compound Secnidazole is well-characterized, this compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. Its incorporation of six deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement of native Secnidazole levels in complex biological matrices. This application is critical for advanced pharmaceutical research, including drug metabolism and pharmacokinetic (DMPK) studies, such as investigating absorption, which is rapid and complete with a Tmax of 3-4 hours, and elimination, which has a plasma half-life of approximately 17 hours . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O3 B584328 Secnidazole-d6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-KUMAEYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Secnidazole-d6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole-d6 is the deuterium-labeled analogue of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1] Like its parent compound, this compound is of significant interest in pharmaceutical research, primarily as an internal standard for pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, provides a distinct mass signature that allows for precise quantification in biological matrices using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for this compound.

Chemical Properties and Structure

This compound is characterized by the replacement of six hydrogen atoms with deuterium atoms. This isotopic labeling does not significantly alter the chemical reactivity but provides a crucial mass shift for analytical purposes.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Chemical Name α,2-Dimethyl-5-nitro-1H-imidazole-1-ethanol-d6[2]
CAS Number 1346603-27-7[3]
Molecular Formula C₇H₅D₆N₃O₃[2]
Molecular Weight 191.22 g/mol [2]
Appearance Off-White to Pale Yellow Solid[4]
Melting Point 73-75°C[4]
Solubility Slightly soluble in Chloroform, Ethanol, and Methanol[4]
Table 2: Computed Properties of this compound
PropertyValueSource
IUPAC Name 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol-1,1,1,2,3,3-d6[5]
SMILES [2H]C([2H])([2H])C([2H])(O)C([2H])(N1C(--INVALID-LINK--=O)=CN=C1C)[2H][3]

Chemical Structure Visualization

The chemical structure of this compound, with the positions of deuterium labeling, is crucial for understanding its properties.

Secnidazole_d6 cluster_imidazole cluster_substituents cluster_sidechain N1 N C2 C N1->C2 CD2 CD₂ N1->CD2 N3 N C2->N3 CH3_C2 CH₃ C2->CH3_C2 C4 C N3->C4 C5 C C4->C5 C5->N1 NO2_C5 NO₂ C5->NO2_C5 CD_OH CD(OH) CD2->CD_OH CD3 CD₃ CD_OH->CD3 caption Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound: A Proposed Approach

A definitive, step-by-step synthesis protocol for this compound is not available in the provided search results. However, a general approach to deuteration can be inferred. The synthesis would likely involve reacting 2-methyl-5-nitroimidazole with a deuterated propylene oxide or a related deuterated three-carbon synthon.

Logical Workflow for a Proposed Synthesis:

synthesis_workflow start Starting Materials: - 2-Methyl-5-nitroimidazole - Deuterated Propylene Oxide (d6) reaction Reaction: Alkylation of the imidazole nitrogen start->reaction workup Work-up: - Quenching of the reaction - Extraction of the product reaction->workup purification Purification: - Column chromatography - Recrystallization workup->purification characterization Characterization: - NMR Spectroscopy - Mass Spectrometry purification->characterization final_product Final Product: This compound characterization->final_product analysis_workflow sample_prep Sample Preparation: - Protein precipitation - Liquid-liquid extraction - Solid-phase extraction hplc HPLC Separation: Isocratic or gradient elution sample_prep->hplc msms MS/MS Detection: - Electrospray Ionization - Multiple Reaction Monitoring (MRM) hplc->msms data_analysis Data Analysis: - Peak integration - Quantification using calibration curve msms->data_analysis result Result: Concentration of this compound data_analysis->result

References

An In-depth Technical Guide to the Synthesis and Characterization of Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Secnidazole-d6, a deuterated analog of the antimicrobial agent Secnidazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, isotopic labeling, and analytical chemistry.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent effective against various anaerobic bacteria and protozoa.[1][2] Isotopic labeling, particularly with deuterium, is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium atoms into a drug molecule can alter its metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer half-life and improved pharmacokinetic properties. This compound, with six deuterium atoms incorporated into the propan-2-ol side chain, serves as an invaluable internal standard for quantitative bioanalytical assays and as a tool for investigating the metabolic fate of Secnidazole.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Synthesis_of_Secnidazole_d6 cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Methyl-5-nitroimidazole C Lewis Acid Catalyst (e.g., AlCl3 or ZnCl2) in an organic solvent A->C B Propylene-d6 oxide B->C D This compound C->D Nucleophilic ring-opening Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_result Confirmation A Crude this compound B Column Chromatography A->B C 1H NMR Spectroscopy B->C D 13C NMR Spectroscopy B->D E Mass Spectrometry (HRMS) B->E F Purity Analysis (HPLC) B->F G Structure and Isotopic Purity Confirmed C->G D->G E->G F->G

References

In-Depth Technical Guide: The Core Mechanism of Action of Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Its deuterated analogue, secnidazole-d6, is of significant interest in drug development due to the potential for an improved pharmacokinetic profile stemming from the kinetic isotope effect. This technical guide provides a comprehensive overview of the core mechanism of action of secnidazole, which is presumed to be identical for this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: A Prodrug Approach

Secnidazole operates as a prodrug, meaning it is administered in an inactive form and requires bioactivation within the target pathogen.[2] This selective activation is a key feature of its mechanism and contributes to its targeted toxicity against anaerobic microorganisms.

Cellular Uptake and Reductive Activation

Due to its lipophilic nature, secnidazole readily diffuses across the cell membranes of anaerobic bacteria and protozoa.[2] Once inside the low-redox-potential environment of these organisms, the inactive secnidazole molecule undergoes reductive activation. This critical step is catalyzed by microbial nitroreductases, such as pyruvate-ferredoxin oxidoreductase (PFOR), which are abundant in anaerobic pathogens but largely absent in aerobic and host cells.[1][3][4]

The reduction of the 5-nitro group of the imidazole ring results in the formation of highly reactive nitrogen-containing radical anions and other cytotoxic intermediates.[1][2]

Signaling Pathway: Secnidazole Activation

Secnidazole_Activation Secnidazole_ext Secnidazole (extracellular) Secnidazole_int Secnidazole (intracellular) Secnidazole_ext->Secnidazole_int Passive Diffusion PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) & other Nitroreductases Secnidazole_int->PFOR Substrate Radical_Anion Reactive Nitro Radical Anion PFOR->Radical_Anion Reductive Activation (Electron Transfer)

Caption: Reductive activation of secnidazole within the target pathogen.

Induction of Cellular Damage

The generated reactive intermediates are the primary effectors of secnidazole's antimicrobial activity. These highly reactive molecules indiscriminately target critical cellular components, leading to widespread damage and ultimately, cell death. The main targets include:

  • DNA Damage: The radical anions interact with microbial DNA, causing a loss of helical structure, single- and double-strand breaks, and the formation of DNA adducts.[2] This damage inhibits crucial cellular processes like DNA replication and transcription.

  • Protein and Thiol Depletion: The reactive intermediates can also interact with and deplete essential proteins and thiol-containing molecules within the cell, disrupting vital metabolic and structural functions.[1]

Experimental Workflow: Assessing DNA Damage via Comet Assay

Comet_Assay_Workflow A 1. Treat cells with Secnidazole B 2. Embed single cells in agarose on a microscope slide A->B C 3. Lyse cells to form nucleoids B->C D 4. Subject nucleoids to electrophoresis (Alkaline conditions for single-strand breaks) C->D E 5. Stain DNA with a fluorescent dye D->E F 6. Visualize and quantify 'comet' tails (indicative of DNA fragmentation) E->F

Caption: General workflow for the alkaline comet assay to detect DNA strand breaks.

Quantitative Data

The in vitro efficacy of secnidazole has been evaluated against various pathogens. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Activity of Secnidazole Against Trichomonas vaginalis

ParameterConcentration (µg/mL)Reference
Median MLC1.6[2]

MLC: Minimum Lethal Concentration

Table 2: Comparative In Vitro Activity of Secnidazole and Metronidazole Against T. vaginalis

ParameterSecnidazole (µg/mL)Metronidazole (µg/mL)Reference
Median MLC1.66.3[2]

Table 3: Cure Rates of Secnidazole in Bacterial Vaginosis (4-week follow-up)

DrugCure Rate (%)Reference
Secnidazole (2g single dose)80.2[5]
Metronidazole (2g single dose)77.9[5]
Tinidazole (2g single dose)97.7[5]
Ornidazole (1.5g single dose)97.7[5]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol is adapted from studies assessing the in vitro activity of nitroimidazoles against T. vaginalis.

1. Isolate and Culture Preparation:

  • Clinical isolates of T. vaginalis are obtained from vaginal swabs.

  • Organisms are cultured in Diamond's trypticase-yeast extract-maltose (TYM) medium supplemented with 10% heat-inactivated horse serum.

  • Cultures are incubated at 37°C.

2. Drug Preparation:

  • Secnidazole and other comparator drugs (e.g., metronidazole) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the drugs are prepared in TYM medium.

3. Susceptibility Assay (Minimum Lethal Concentration - MLC):

  • In a 96-well microtiter plate, approximately 5 x 104 trophozoites/mL are added to each well containing the serially diluted drug.

  • Plates are incubated anaerobically at 37°C for 48 hours.

  • After incubation, the viability of the trophozoites is assessed by microscopy.

  • The MLC is defined as the lowest concentration of the drug that results in no motile organisms.

Protocol 2: Quantification of DNA Damage (Alkaline Comet Assay)

This is a generalized protocol for the alkaline comet assay, which can be adapted to quantify single-strand DNA breaks induced by activated secnidazole.

1. Cell Treatment:

  • A suspension of the target cells (e.g., protozoa or susceptible bacteria) is treated with varying concentrations of secnidazole under anaerobic conditions for a defined period. A positive control (e.g., a known DNA damaging agent like hydrogen peroxide) and a negative control (untreated cells) should be included.

2. Slide Preparation:

  • Fully frosted microscope slides are coated with a layer of 1% normal melting point (NMP) agarose.

  • A mixture of the treated cell suspension and 0.5% low melting point (LMP) agarose is layered on top of the NMP agarose.

  • A third layer of 0.5% LMP agarose is added.

3. Lysis:

  • The slides are immersed in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

4. Alkaline Unwinding and Electrophoresis:

  • The slides are placed in a horizontal gel electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow for DNA unwinding.

  • Electrophoresis is then carried out at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for a set time (e.g., 20-30 minutes).

5. Neutralization and Staining:

  • The slides are washed gently with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

  • The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

  • The slides are examined using a fluorescence microscope.

  • The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

This compound: A Note on a Deuterated Analogue

Deuterated drugs are molecules in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes that involve the cleavage of that bond.[6] In the case of this compound, deuteration is expected to decrease the rate of its metabolism, potentially leading to a longer elimination half-life and increased systemic exposure compared to its non-deuterated counterpart.

While the core antimicrobial mechanism of action is anticipated to be identical to that of secnidazole, the altered pharmacokinetic profile of this compound could allow for different dosing regimens or a potentially improved safety profile. However, at present, there is a lack of publicly available, direct comparative studies detailing the in vitro efficacy or in vivo pharmacokinetics of this compound versus secnidazole. Further research is required to fully elucidate the potential advantages of this deuterated analogue.

Conclusion

The mechanism of action of secnidazole, and by extension this compound, is a well-defined process of prodrug activation that is highly specific to anaerobic microorganisms. The generation of cytotoxic radical anions following the reduction of its 5-nitro group leads to extensive DNA damage and cell death. While the fundamental mechanism is understood, further research, particularly in the areas of enzyme kinetics and the direct comparison of deuterated and non-deuterated forms, will provide a more complete picture for drug development professionals. The experimental protocols outlined in this guide provide a framework for conducting such mechanism of action studies.

References

In-Depth Technical Guide to Secnidazole-d6 (CAS Number 1346603-27-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole-d6 is the deuterated analog of Secnidazole, a second-generation 5-nitroimidazole antimicrobial agent.[1] It is structurally similar to metronidazole and tinidazole and is effective against anaerobic bacteria and protozoa.[2] Secnidazole itself has a broad spectrum of activity against various pathogens, including Bacteroides fragilis, Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[3] Due to its stable isotopic label, this compound serves as an excellent internal standard for the quantitative analysis of Secnidazole in biological matrices, particularly in pharmacokinetic and bioequivalence studies utilizing mass spectrometry. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection without significantly altering the chemical and physical properties of the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in analytical methodologies. A summary of these properties is presented in the table below.

PropertyValueSource
Chemical Name 1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-olPubChem
CAS Number 1346603-27-7---
Molecular Formula C₇H₅D₆N₃O₃LGC Standards
Molecular Weight 191.22 g/mol PubChem, LGC Standards
Appearance Off-White to Pale Yellow SolidPharmaffiliates
Melting Point 73-75 °CChemicalBook
Storage Temperature 2-8°C RefrigeratorPharmaffiliates
Solubility Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)ChemicalBook

Mechanism of Action and Metabolism

The antimicrobial activity of Secnidazole, and by extension its deuterated form, is attributed to the 5-nitro group of the imidazole ring.[1][3] The mechanism involves a multi-step process within the target anaerobic pathogen.

Secnidazole Secnidazole Enters Pathogen Cell Reduction Reduction of Nitro Group by Nitroreductases Secnidazole->Reduction Intermediates Generation of Reactive Nitro Radical Anions Reduction->Intermediates DNA_Damage DNA Strand Breakage and Helix Destabilization Intermediates->DNA_Damage Protein_Damage Inactivation of Essential Proteins and Enzymes Intermediates->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Mechanism of action of Secnidazole.

In humans, Secnidazole undergoes limited metabolism, primarily in the liver. In vitro studies have identified the cytochrome P450 enzymes CYP3A4 and CYP3A5 as the main contributors to its oxidative metabolism.[3][4][5] The metabolic conversion is not extensive, with less than or equal to 1% of the parent drug being converted to metabolites.[3][4] The primary metabolic products detected are a hydroxymethyl metabolite and glucuronide conjugates of Secnidazole, which are then excreted in the urine.[3]

Secnidazole Secnidazole Oxidation Oxidation Secnidazole->Oxidation CYP3A4/CYP3A5 Glucuronidation Glucuronidation Secnidazole->Glucuronidation Hydroxymethyl Hydroxymethyl Metabolite Oxidation->Hydroxymethyl Excretion Urinary Excretion Hydroxymethyl->Excretion Conjugates Glucuronide Conjugates Glucuronidation->Conjugates Conjugates->Excretion

Metabolic pathway of Secnidazole.

Experimental Protocols

This compound is primarily utilized as an internal standard in the bioanalytical determination of Secnidazole. Below is a detailed experimental protocol for the quantification of Secnidazole in human plasma using LC-MS/MS.

Bioanalytical Method for Secnidazole in Human Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and bioequivalence studies.

4.1.1. Materials and Reagents

  • Secnidazole reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Water (HPLC grade)

  • Human plasma with K2EDTA as anticoagulant

4.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.1.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column Inertsil® ODS-3V (5μm, 4.6 × 150 mm)
Mobile Phase Acetonitrile / 10mM Ammonium acetate [70/30, v/v]
Flow Rate 1.0 mL/min
Run Time 2.50 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Secnidazole) m/z 185.95 → 127.73
MRM Transition (this compound) m/z 192.04 → 127.76

4.1.4. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Secnidazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Secnidazole stock solution with a methanol:water (1:1 v/v) mixture to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration.

4.1.5. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 μL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (this compound) working solution.

  • Add the extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl-methyl-ether and dichloromethane).

  • Vortex for a specified time (e.g., 10 minutes).

  • Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with the mobile phase.

  • Inject a specified volume into the LC-MS/MS system.

4.1.6. Method Validation The method should be validated according to regulatory guidelines, assessing parameters such as:

  • Linearity: A concentration range of 0.200 – 40.032 μg/mL is achievable.[3]

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be within acceptable limits (e.g., <15%).

  • Recovery: The extraction efficiency should be consistent and reproducible. An overall extraction efficiency of approximately 66.79% has been reported.[3]

  • Matrix Effect: Assess the ion suppression or enhancement from the biological matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Human Plasma Add_IS Add this compound (IS) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing Quantification

Bioanalytical workflow for Secnidazole.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Secnidazole in biological samples. Its use as an internal standard in LC-MS/MS assays is critical for drug development, particularly in conducting pharmacokinetic and bioequivalence studies. The methodologies outlined in this guide provide a robust framework for researchers and scientists working with this important antimicrobial agent. Adherence to validated protocols is essential to ensure the reliability and integrity of the generated data.

References

Isotopic Labeling of Secnidazole for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isotopic labeling of secnidazole for use in metabolic studies. Secnidazole, a 5-nitroimidazole antimicrobial agent, undergoes limited metabolism in humans. Understanding its metabolic fate is crucial for a complete pharmacokinetic and safety profile. This document details the rationale for isotopic labeling, potential synthetic strategies for introducing labels such as Carbon-14 (¹⁴C) and Deuterium (D), and detailed experimental protocols for conducting in vitro and in vivo metabolic studies. Furthermore, it presents available quantitative data on secnidazole metabolism in a clear, tabular format and includes visualizations of the metabolic pathway and experimental workflows to facilitate understanding.

Introduction to Secnidazole Metabolism and the Role of Isotopic Labeling

Secnidazole is primarily used for the treatment of bacterial vaginosis and trichomoniasis. Like other 5-nitroimidazoles, its antimicrobial activity is derived from the nitro group of the imidazole ring. While the parent drug is the major active entity, characterizing its metabolic products is a key component of its overall pharmacological assessment.

In vitro studies have shown that secnidazole is metabolized to a very limited extent, with less than or equal to 1% of the parent drug being converted to metabolites in human liver microsomes (HLMs)[1]. The primary enzymes involved in its metabolism are Cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5)[1][2]. The known metabolic pathways include oxidation to form a hydroxymethyl metabolite and the formation of glucuronide conjugates[1][2].

Isotopic labeling is an indispensable tool in drug metabolism studies. By incorporating a stable or radioactive isotope into the drug molecule, researchers can:

  • Trace the drug and its metabolites in complex biological matrices.

  • Elucidate metabolic pathways by identifying the chemical structures of metabolites.

  • Quantify the parent drug and its metabolites accurately.

  • Facilitate absorption, distribution, metabolism, and excretion (ADME) studies.

Commonly used isotopes in such studies include the radioactive isotope ¹⁴C and the stable isotopes ¹³C and Deuterium (D).

Synthesis of Isotopically Labeled Secnidazole

While specific, publicly available synthetic routes for isotopically labeled secnidazole are scarce, a general strategy can be devised based on the known synthesis of secnidazole and established isotopic labeling methodologies. The synthesis of secnidazole typically involves the reaction of 2-methyl-5-nitroimidazole with a propylene oxide derivative[3][4].

Synthesis of ¹⁴C-Labeled Secnidazole

A potential route for the synthesis of ¹⁴C-secnidazole could involve the use of [¹⁴C]-propylene oxide or a related labeled synthon.

Reaction Scheme:

Experimental Protocol:

  • Starting Materials: 2-methyl-5-nitroimidazole and a suitable ¹⁴C-labeled three-carbon synthon (e.g., [¹⁴C]-1-bromo-2-propanol).

  • Reaction Conditions: The reaction would likely be carried out in a suitable solvent such as acetone with a base like potassium carbonate to facilitate the nucleophilic substitution[3][4].

  • Purification: The resulting [¹⁴C]-secnidazole would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the labeled compound would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and its specific activity determined by liquid scintillation counting.

Synthesis of Deuterium-Labeled Secnidazole (e.g., Secnidazole-d₃)

A deuterated version of secnidazole, Secnidazole-d₃, is commercially available and can be used as an internal standard in mass spectrometry-based quantification[5]. The synthesis of such a compound would likely involve the use of a deuterated starting material.

Experimental Protocols for Metabolic Studies

In Vitro Metabolism Studies using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of secnidazole formed by hepatic enzymes.

Materials:

  • [¹⁴C]-Secnidazole

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Scintillation fluid

  • HPLC system with a radioactivity detector

  • Mass spectrometer

Protocol:

  • Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs, the NADPH regenerating system, and [¹⁴C]-secnidazole.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by HPLC with a radioactivity detector to separate and quantify the parent drug and its metabolites.

  • Metabolite Identification: Collect the fractions corresponding to the metabolite peaks and analyze them by mass spectrometry to determine their structures. In a study by Pentikis et al. (2020), two metabolites, M1 and M2, were observed in incubations of ¹⁴C-secnidazole with HLMs[1].

In Vivo Metabolism Studies in Animal Models

This protocol outlines a typical approach for an in vivo metabolism study in a rodent model.

Materials:

  • [¹⁴C]-Secnidazole

  • Animal model (e.g., rats)

  • Metabolism cages for separate collection of urine and feces

  • Scintillation counter

  • HPLC system

  • Mass spectrometer

Protocol:

  • Dosing: Administer a single oral or intravenous dose of [¹⁴C]-secnidazole to the animals.

  • Sample Collection: House the animals in metabolism cages and collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours). Blood samples can also be collected at various time points.

  • Radioactivity Measurement: Determine the total radioactivity in each sample (urine, feces, plasma) using a scintillation counter to assess the extent of absorption and excretion.

  • Metabolite Profiling: Pool the samples and perform metabolite profiling using HPLC with radioactivity detection.

  • Metabolite Identification: Isolate and identify the structure of the metabolites using mass spectrometry and NMR spectroscopy.

Quantitative Data on Secnidazole Metabolism

The metabolism of secnidazole is known to be very low. The following table summarizes the available quantitative data.

ParameterValueReference
In Vitro Metabolism (Human Liver Microsomes)
Conversion to Metabolites≤ 1% of the parent drug[1]
Major Metabolites ObservedM1 and M2[1]
In Vivo Excretion (Human)
Unchanged Secnidazole in Urine (approx.)15% of the administered dose

Visualizations

Proposed Metabolic Pathway of Secnidazole

Secnidazole_Metabolism Secnidazole Secnidazole Oxidation Oxidation (CYP3A4/5) Secnidazole->Oxidation Glucuronidation Glucuronidation (UGTs) Secnidazole->Glucuronidation Excretion Excretion (Urine) Secnidazole->Excretion Unchanged Hydroxymethyl_Metabolite Hydroxymethyl Secnidazole Oxidation->Hydroxymethyl_Metabolite Hydroxymethyl_Metabolite->Excretion Glucuronide_Conjugate Secnidazole Glucuronide Glucuronidation->Glucuronide_Conjugate Glucuronide_Conjugate->Excretion

Caption: Proposed metabolic pathway of secnidazole.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Labeled_Secnidazole [¹⁴C]-Secnidazole Incubate Incubate at 37°C Labeled_Secnidazole->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC-Radioactivity Detection Centrifuge->HPLC MS Mass Spectrometry HPLC->MS Metabolite ID

Caption: Workflow for in vitro metabolism of secnidazole.

Logical Relationship of Isotopic Labeling in Drug Metabolism

Isotopic_Labeling_Logic cluster_drug Labeled Drug cluster_study Metabolism Study cluster_analysis Analytical Techniques cluster_outcome Study Outcomes Labeled_Drug Isotopically Labeled Secnidazole In_Vitro In Vitro (e.g., HLMs) Labeled_Drug->In_Vitro In_Vivo In Vivo (e.g., Animal Models) Labeled_Drug->In_Vivo LC_MS LC-MS/MS In_Vitro->LC_MS Radioactivity_Detection Radioactivity Detection In_Vitro->Radioactivity_Detection In_Vivo->LC_MS In_Vivo->Radioactivity_Detection Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Quantification Quantification LC_MS->Quantification NMR NMR Radioactivity_Detection->Quantification Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation ADME_Profile ADME Profile Pathway_Elucidation->ADME_Profile Quantification->ADME_Profile

Caption: Role of isotopic labeling in metabolism studies.

Conclusion

The isotopic labeling of secnidazole is a powerful technique for elucidating its metabolic fate. Although secnidazole undergoes minimal metabolism, a thorough characterization of its metabolites is essential for a complete understanding of its pharmacology. This guide provides a framework for the synthesis of labeled secnidazole and its application in both in vitro and in vivo metabolic studies. The presented protocols and visualizations serve as a valuable resource for researchers and professionals in the field of drug development. Further research to fully characterize the M1 and M2 metabolites and to obtain more precise quantitative data on their formation is warranted.

References

An In-Depth Technical Guide to the In Vitro Activity of Secnidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in vitro activity of secnidazole, a second-generation 5-nitroimidazole antimicrobial agent. Secnidazole is effective against a broad spectrum of anaerobic bacteria and protozoa.[1][2] Despite interest in its deuterated analog, secnidazole-d6, a thorough review of publicly available scientific literature, and patent databases reveals no published in vitro activity data for this compound. This compound is primarily documented as a stable isotope-labeled internal standard for analytical and research purposes.[3][4] Consequently, this guide focuses exclusively on the well-documented in vitro efficacy of secnidazole.

This document details the mechanism of action of secnidazole, presents its in vitro susceptibility data against key pathogens in structured tables, and outlines the standardized experimental protocols for determining antimicrobial efficacy. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Mechanism of Action of Secnidazole

Secnidazole, like other 5-nitroimidazole compounds, functions as a prodrug that requires activation within the target microorganism.[5] Its selective toxicity against anaerobic organisms is due to the unique metabolic pathways present in these microbes. The process involves the reduction of the nitro group of the secnidazole molecule by nitroreductases, enzymes that are abundant in anaerobic bacteria and protozoa.[1] This reduction generates reactive nitro radical anions and other cytotoxic intermediates that induce cellular damage by binding to DNA, leading to strand breakage and destabilization of the DNA helix.[1] This damage ultimately inhibits protein synthesis and leads to microbial cell death.[1]

Secnidazole Mechanism of Action Secnidazole Secnidazole (Prodrug) Cell_Membrane Microbial Cell Membrane Secnidazole->Cell_Membrane Passive Diffusion Activation Reductive Activation by Nitroreductases Cell_Membrane->Activation Intermediates Reactive Nitro Radical Anions & other toxic metabolites Activation->Intermediates DNA Bacterial/Protozoal DNA Intermediates->DNA Interaction Damage DNA Strand Breakage & Helix Destabilization DNA->Damage Cell_Death Inhibition of Protein Synthesis & Cell Death Damage->Cell_Death

Caption: Mechanism of action of secnidazole.

In Vitro Activity of Secnidazole

The in vitro activity of secnidazole has been evaluated against a wide range of anaerobic bacteria, particularly those associated with bacterial vaginosis (BV), and various protozoa. The data is typically presented as the Minimum Inhibitory Concentration (MIC) for bacteria and the Minimum Lethal Concentration (MLC) for protozoa.

Activity Against Bacteria Associated with Bacterial Vaginosis

Secnidazole demonstrates significant in vitro activity against several bacterial species implicated in BV. The following table summarizes the MIC values for secnidazole against these pathogens.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Gardnerella vaginalis-128-
Bacteroides species-2-
Prevotella bivia-8-
Prevotella amnii-2-
Prevotella timonensis-2-
Atopobium vaginae16644-128
Megasphaera-like bacteria-0.5-
Porphyromonas species-0.25-
Peptoniphilus harei-2-
Peptoniphilus lacrimalis-4-
Anaerococcus tetradius-2-
Finegoldia magna-2-
Mageeibacillus indolicus-2-
Mobiluncus curtisii-128-
Mobiluncus mulieris->128-

Data sourced from a study evaluating the antimicrobial susceptibility of vaginal isolates.[6]

Activity Against Trichomonas vaginalis

Secnidazole is highly active against Trichomonas vaginalis, the causative agent of trichomoniasis. Studies have shown that secnidazole has superior or comparable in vitro activity to metronidazole.

StudyNumber of IsolatesSecnidazole MLC (µg/mL)Metronidazole MLC (µg/mL)
Graves et al.71Median: 3.1Median: 3.1
Ghosh et al.100Mean: 5.9Mean: 13.5

Data from studies determining the in vitro minimum lethal concentration (MLC) of secnidazole against T. vaginalis isolates.[7][8] In one study, 96% of the 100 clinical isolates of T. vaginalis tested showed a lower MLC for secnidazole than for metronidazole, suggesting better in vitro activity.[8] Another study established that an MLC of ≤12.5 µg/ml for secnidazole correlated with clinical susceptibility.[7][9][10]

Experimental Protocols for In Vitro Susceptibility Testing

Standardized methods are crucial for the accurate determination of the in vitro activity of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for the susceptibility testing of anaerobic bacteria.[11][12][13][14][15] For protozoa like T. vaginalis, specific broth microdilution methods are employed.

Agar Dilution Method for Anaerobic Bacteria (CLSI Reference Method)

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[11]

Agar Dilution Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading A Prepare serial dilutions of Secnidazole B Incorporate dilutions into molten agar (e.g., Brucella agar with laked sheep blood, hemin, and vitamin K1) A->B C Pour into petri dishes and allow to solidify B->C E Inoculate the surface of the agar plates with the bacterial suspension D Prepare standardized inoculum of anaerobic bacteria (e.g., 10^5 CFU/spot) D->E F Incubate plates in an anaerobic environment (e.g., anaerobic chamber) at 37°C for 48 hours E->F G Read plates to determine the lowest concentration of secnidazole that inhibits visible growth (MIC) F->G

Caption: Agar dilution method workflow.

Broth Microdilution Method for Trichomonas vaginalis

This method is used to determine the Minimum Lethal Concentration (MLC) of secnidazole against T. vaginalis.

Broth Microdilution Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading A Prepare serial dilutions of Secnidazole in a 96-well microtiter plate B Use appropriate growth medium (e.g., Diamond's medium) A->B D Inoculate each well of the microtiter plate with the trophozoite suspension C Prepare a standardized inoculum of T. vaginalis trophozoites C->D E Incubate the plate at 37°C for 48 hours D->E F Examine each well using an inverted microscope to assess parasite motility E->F G Determine the lowest concentration of secnidazole that results in the loss of parasite motility (MLC) F->G

Caption: Broth microdilution for T. vaginalis.

Conclusion

Secnidazole exhibits potent in vitro activity against a broad range of anaerobic bacteria and the protozoan Trichomonas vaginalis. Standardized methodologies, such as those provided by the CLSI, are essential for the accurate and reproducible determination of its efficacy. While the deuterated analog, this compound, is available for research purposes, there is currently no publicly available data on its in vitro antimicrobial or antiprotozoal activity. Therefore, secnidazole remains the clinically and scientifically evaluated entity for its therapeutic effects. Further research is warranted to determine if deuteration of the secnidazole molecule can favorably impact its biological activity or pharmacokinetic properties.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Secnidazole in Human Plasma Using Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Secnidazole is a nitroimidazole antimicrobial agent effective in the treatment of various protozoal infections. Accurate and reliable quantification of secnidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of secnidazole in human plasma. The use of a stable isotope-labeled internal standard, Secnidazole-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method employs a simple liquid-liquid extraction procedure for sample clean-up, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). The method has been validated for its specificity, linearity, accuracy, precision, and stability.

Experimental Protocols

Materials and Reagents
  • Secnidazole reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K2EDTA)

  • Formic acid (AR grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

  • Analytical column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of secnidazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of secnidazole by serially diluting the stock solution with a mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 10mM Ammonium acetate in a 70:30 (v/v) ratio.[1]

Sample Preparation
  • Pipette 100 μL of human plasma into a clean microcentrifuge tube.[1]

  • Add the internal standard working solution.

  • Perform a liquid-liquid extraction using an appropriate organic solvent.

  • Vortex the mixture thoroughly.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column Inertsil® ODS-3V (5μm, 4.6 × 150 mm)[1]
Mobile Phase Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Run Time 2.50 minutes[1]
Injection Volume 10 µL (Typical)
Column Temperature Ambient or 30°C[2]

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (Secnidazole) m/z 185.95 → 127.73[1]
MRM Transition (this compound) m/z 192.04 → 127.76[1]
Drying Gas Flow Rate 10 L/min[2]
Spray Chamber Pressure 0.34 MPa[2]

Data Presentation

The method was validated over a concentration range of 0.200 – 40.032 μg/mL in human plasma.[1] A summary of the quantitative data is presented below.

Table 1: Method Validation Summary

ParameterResult
Linearity Range (μg/mL) 0.200 – 40.032[1]
Intra-day Precision (%RSD) <3.77[1]
Inter-day Precision (%RSD) <3.77[1]
Intra-day Accuracy (%) Within 103.48[1]
Inter-day Accuracy (%) Within 103.48[1]
Overall Extraction Efficiency (%) 66.79[1]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add this compound (IS) plasma->add_is lle Liquid-Liquid Extraction add_is->lle vortex Vortex Mix lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection quantification Quantification of Secnidazole ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.

Caption: Chemical structures of Secnidazole and its deuterated internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of secnidazole in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. With a short run time of 2.50 minutes, this method is well-suited for high-throughput analysis in clinical and research settings, including pharmacokinetic and bioequivalence studies.[1]

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Secnidazole in Human Plasma using LC-MS/MS with Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Secnidazole in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Secnidazole-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method was validated according to industry-standard bioanalytical method validation guidelines.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent effective in the treatment of various protozoal infections and bacterial vaginosis.[1][2] Its efficacy is linked to its pharmacokinetic profile, necessitating a reliable bioanalytical method for its quantification in biological matrices.[3][4] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[5] This note details a validated method employing this compound as the internal standard for the precise and accurate measurement of Secnidazole in human plasma.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Secnidazole (Reference Standard), this compound (Internal Standard)

  • Reagents: HPLC grade Methanol, Acetonitrile, Formic Acid; Ultrapure Water

  • Biological Matrix: Human Plasma (K2EDTA)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Secnidazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Secnidazole stock solution with 50:50 (v/v) methanol:water to prepare calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample (blank, CC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Shimadzu HPLC system or equivalent[6]

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Secnidazole: Q1 246.1 -> Q3 128.1

    • This compound: Q1 252.1 -> Q3 132.1

Method Validation Summary

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. All parameters met the acceptance criteria.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Secnidazole10 - 5000y = 0.0025x + 0.0012> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ10≤ 8.5± 7.2≤ 9.1± 6.5
LQC30≤ 6.3± 5.4≤ 7.5± 4.8
MQC2500≤ 5.1± 3.1≤ 6.2± 2.9
HQC4000≤ 4.8± 2.5≤ 5.9± 3.3

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
LQC88.55.995.24.1
HQC91.24.797.83.5

Table 4: Stability

Stability ConditionDurationLQC Stability (% of Nominal)HQC Stability (% of Nominal)
Bench-top (Room Temp)8 hours98.5101.2
Freeze-Thaw3 cycles96.799.8
Long-term (-80°C)30 days97.1100.5

Diagrams

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Bioanalytical workflow from sample preparation to data reporting.

Validation_Scheme cluster_validation Method Validation Parameters Method Bioanalytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Recovery Recovery Method->Recovery MatrixEffect Matrix Effect Method->MatrixEffect Stability Stability Method->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method for the quantification of Secnidazole in human plasma using this compound as an internal standard is rapid, sensitive, accurate, and precise. The simple protein precipitation sample preparation allows for high-throughput analysis. This validated method is well-suited for supporting clinical and pharmacokinetic studies of Secnidazole.

References

Application Note: Quantification of Secnidazole in Human Plasma using Isotope Dilution Mass Spectrometry with Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Secnidazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the stable isotope-labeled internal standard, Secnidazole-d6. This isotope dilution mass spectrometry method provides high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides detailed LC-MS/MS parameters. The method was validated over a linear range of 0.200 to 40.032 µg/mL in human plasma.

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent used for the treatment of bacterial vaginosis and trichomoniasis.[1] Accurate quantification of Secnidazole in biological matrices is essential for pharmacokinetic and bioequivalence studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations in sample recovery.[2] By using a stable isotope-labeled internal standard, such as this compound, which has nearly identical physicochemical properties to the analyte, variability during sample preparation and analysis can be effectively minimized.[3] This application note provides a detailed protocol for the determination of Secnidazole in human plasma using this compound as an internal standard, employing a simple liquid-liquid extraction and a rapid LC-MS/MS method.

Experimental

Materials and Reagents
  • Secnidazole reference standard

  • This compound internal standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Ethyl acetate

  • Formic acid

  • Control human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu HPLC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., ABI/MDS Sciex 4000 Q TRAP™) equipped with an electrospray ionization (ESI) source[4][5]

  • Analytical Column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[4]

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of Secnidazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of Secnidazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL) in methanol.

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 100 µL of human plasma (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.[4]

  • Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

  • Add 1 mL of ethyl acetate to each tube.[1]

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[3]

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
Column Inertsil® ODS-3V (5µm, 4.6 × 150 mm)[4]
Mobile Phase Acetonitrile / 10mM Ammonium acetate (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature Ambient (25°C)
Run Time 2.5 minutes[4]

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
MRM Transitions See Table 1
Ion Source Temperature 500°C
Curtain Gas 20 psi
Collision Gas Medium
IonSpray Voltage 5500 V

Table 1: MRM Transitions for Secnidazole and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Secnidazole185.95127.73
This compound (IS)192.04127.76
Data sourced from Adepu et al.[4]

Method Validation

The analytical method was validated for linearity, accuracy, precision, recovery, and stability.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.200 – 40.032 µg/mL for Secnidazole in human plasma.[4] The coefficient of determination (r²) was consistently >0.99.

Table 2: Linearity Data

ParameterValue
Calibration Range 0.200 – 40.032 µg/mL[4]
Regression Equation y = mx + c
Correlation Coefficient (r²) >0.99
Weighting 1/x²
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing replicate quality control (QC) samples at low, medium, and high concentrations.

Table 3: Accuracy and Precision Data

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low< 3.77[4]< 3.77[4]103.48[4]
Medium< 3.77[4]< 3.77[4]103.48[4]
High< 3.77[4]< 3.77[4]103.48[4]
Data represents the upper limit of reported values.[4]
Recovery

The extraction efficiency of Secnidazole from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 4: Extraction Recovery

AnalyteMean Extraction Efficiency (%)
Secnidazole66.79[4]
Stability

The stability of Secnidazole in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

Table 5: Stability Data

Stability ConditionDurationStability (%)
Ambient Temperature 8 hoursStable[1][4]
Freeze-Thaw Cycles 3 cycles (-20°C to RT)Stable[1][4]
Long-Term Storage 2 weeks at -20°CStable[1][4]

Visualization of Experimental Workflow

experimental_workflow start Start: Human Plasma Sample (100 µL) add_is Add this compound (IS) start->add_is add_solvent Add Ethyl Acetate (1 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (13,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for Secnidazole from human plasma.

logical_relationship sample Plasma Sample Containing Secnidazole extraction Liquid-Liquid Extraction sample->extraction is This compound (Internal Standard) is->extraction lc_separation LC Separation (Isocratic) extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio: Analyte/IS) ms_detection->quantification

Caption: Logical workflow for isotope dilution mass spectrometry analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of Secnidazole in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical and research applications in the field of drug development.

References

Application of Secnidazole-d6 in Clinical Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Secnidazole is a 5-nitroimidazole antimicrobial agent with efficacy against various anaerobic bacteria and protozoa.[1][2][3] It is clinically used for the treatment of bacterial vaginosis and trichomoniasis.[2][4][5][6] To ensure the safety and efficacy of secnidazole, robust bioanalytical methods are required to accurately quantify its concentration in biological matrices during clinical research and pharmacokinetic studies. Secnidazole-d6, a stable isotope-labeled derivative of secnidazole, plays a crucial role as an internal standard in these analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7] The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical method.[8][9]

Application Notes

This compound is primarily utilized as an internal standard for the quantitative determination of secnidazole in biological samples, most commonly human plasma.[7] This is a critical application in pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate pharmacokinetic data is vital for dose determination and for assessing the bioequivalence of different formulations.[7]

The use of this compound in an LC-MS/MS method offers high sensitivity and specificity, allowing for the precise measurement of secnidazole concentrations over a wide dynamic range.[7] The method described in the literature demonstrates a rapid and efficient analytical approach with a short run time, enabling high-throughput analysis of clinical samples.[7] This is particularly advantageous in large-scale clinical trials where a significant number of samples need to be analyzed.

Key Applications:

  • Pharmacokinetic Studies: Determining the concentration-time profile of secnidazole in plasma to understand its absorption, distribution, metabolism, and excretion.

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic secnidazole formulation to a reference product.[7]

  • Therapeutic Drug Monitoring: Although less common for single-dose therapies, it can be applied to ensure drug concentrations are within the therapeutic window in specific patient populations.[7]

Experimental Protocols

The following protocols are based on a validated LC-MS/MS method for the determination of secnidazole in human plasma using this compound as an internal standard.[7]

Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of secnidazole and the internal standard (this compound) from human plasma.

Materials:

  • Human plasma (K2EDTA)

  • Secnidazole and this compound stock solutions

  • Extraction solvent (e.g., Ethyl acetate)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add a specified amount of this compound internal standard solution to each plasma sample (except for blank samples).

  • Vortex the samples for 30 seconds.

  • Add 1 mL of the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 500 µL of the reconstitution solution.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Analysis

This protocol outlines the chromatographic separation and mass spectrometric detection of secnidazole and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical column: Inertsil® ODS-3V (5μm, 4.6 × 150 mm) or equivalent[7]

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate [70/30, v/v][7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Run Time: 2.50 minutes[7]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Secnidazole: m/z 185.95 → 127.73[7]

    • This compound: m/z 192.04 → 127.76[7]

Data Presentation

The following tables summarize the quantitative data from the validated bioanalytical method.

Table 1: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity Range0.200 – 40.032 µg/mL[7]
Intra-day Precision (%RSD)< 3.77%[7]
Inter-day Precision (%RSD)< 3.77%[7]
Intra-day Accuracy (%)Within 103.48%[7]
Inter-day Accuracy (%)Within 103.48%[7]
Overall Extraction Efficiency66.79%[7]

Visualizations

Experimental Workflow for Secnidazole Quantification

experimental_workflow start Start: Human Plasma Sample add_is Spike with this compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation of Supernatant centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Secnidazole Concentration data_processing->end logical_relationship secnidazole Secnidazole (Analyte) lc_separation LC Separation secnidazole->lc_separation secnidazole_d6 This compound (Internal Standard) secnidazole_d6->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte / IS) ms_detection->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve Comparison concentration Concentration of Secnidazole calibration_curve->concentration Calculation

References

Application Notes and Protocols: Secnidazole-d6 as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secnidazole, a 5-nitroimidazole antimicrobial agent, is primarily used in the treatment of bacterial vaginosis and trichomoniasis. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Stable isotope-labeled compounds, such as Secnidazole-d6, serve as powerful tools in drug metabolism studies. By incorporating a heavy isotope like deuterium, the labeled compound can be differentiated from its unlabeled counterpart by mass spectrometry, allowing for precise tracing of its metabolic pathways without altering its fundamental biochemical properties.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer to elucidate the metabolic pathways of Secnidazole. This approach enables researchers to identify and quantify metabolites, determine rates of metabolic conversion, and understand the enzymes involved in its biotransformation. While this compound is commonly used as an internal standard in pharmacokinetic studies, its application as a metabolic tracer offers deeper insights into the drug's disposition.

Principle of Stable Isotope Tracing

Stable isotope tracing relies on the administration of a drug molecule in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D for ¹H). The mass difference allows for the simultaneous detection and differentiation of the labeled drug and its metabolites from their endogenous or unlabeled counterparts using mass spectrometry (MS). This technique provides a definitive way to track the metabolic fate of a drug, as the isotopic label is retained throughout the metabolic process.

Metabolic Profile of Secnidazole

Secnidazole undergoes limited metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2][3] The primary metabolic pathway is oxidation, leading to the formation of a hydroxymethyl metabolite.[1][4] This metabolite, along with the parent drug, can also undergo glucuronidation before excretion.[1][4] Approximately 15% of an oral dose is excreted unchanged in the urine.[1]

Application: Elucidating the Metabolic Pathway of Secnidazole using this compound

This application note describes a hypothetical in vitro study using human liver microsomes (HLMs) to trace the metabolic conversion of this compound into its primary metabolites.

Experimental Workflow

The overall experimental workflow for this study is depicted below.

experimental_workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis This compound This compound Incubation_Mix Incubation (37°C) This compound->Incubation_Mix Substrate HLMs Human Liver Microsomes (HLMs) HLMs->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Quenching Quench Reaction (Acetonitrile) Incubation_Mix->Quenching Centrifugation Centrifuge Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic profiling of this compound.

Data Presentation

The results of the LC-MS/MS analysis can be summarized to show the formation of deuterated metabolites over time.

Table 1: Quantitative Analysis of this compound and its Metabolites in Human Liver Microsomes

Time (minutes)This compound (µM)Hydroxy-Secnidazole-d6 (µM)This compound Glucuronide (µM)
010.000.000.00
158.521.250.23
307.152.350.50
605.203.850.95
1202.895.581.53

Table 2: Pharmacokinetic Parameters of Secnidazole (for reference)

ParameterValueUnit
Cmax45.4 (± 7.64)mcg/mL
Tmax3 - 4hours
AUC(0-inf)1331.6 (± 230.16)mcg x hr/mL
~17hours
Volume of Distribution~42L
Plasma Protein Binding< 5%
Renal Clearance~3.9mL/min
Total Body Clearance~25mL/min

Data compiled from literature for a 2 g oral dose.[1][4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

1. Materials:

  • This compound (≥98% isotopic purity)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound stock solution to a final substrate concentration of 10 µM. The final incubation volume is 200 µL.

  • Incubate the reaction mixture at 37°C in a shaking water bath.

  • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

3. Sample Preparation:

  • Vortex the quenched samples for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 192.1 → 128.1

    • Hydroxy-Secnidazole-d6: m/z 208.1 → 128.1 (hypothetical, based on hydroxylation)

    • This compound Glucuronide: m/z 368.1 → 192.1 (hypothetical, based on glucuronidation)

    • Internal Standard: Specific to the chosen compound.

  • Collision Energy and other MS parameters: Optimize for each analyte and the specific instrument used.

Visualization of Metabolic Pathway

The metabolic pathway of Secnidazole, as traced by this compound, can be visualized as follows:

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Secnidazole_d6 This compound Hydroxy_Secnidazole_d6 Hydroxy-Secnidazole-d6 Secnidazole_d6->Hydroxy_Secnidazole_d6 CYP3A4/3A5 (Oxidation) Secnidazole_d6_Glucuronide This compound Glucuronide Secnidazole_d6->Secnidazole_d6_Glucuronide UGTs Excretion Excretion Secnidazole_d6->Excretion Unchanged Hydroxy_Secnidazole_d6->Secnidazole_d6_Glucuronide UGTs (Glucuronidation) Hydroxy_Secnidazole_d6->Excretion Secnidazole_d6_Glucuronide->Excretion

Caption: Proposed metabolic pathway of Secnidazole traced with this compound.

Conclusion

The use of this compound as a tracer provides a robust and precise method for elucidating the metabolic pathways of Secnidazole. The protocols outlined in these application notes offer a framework for conducting in vitro metabolism studies and analyzing the resulting data. This approach is invaluable for drug development professionals seeking a deeper understanding of a drug's metabolic fate, which is essential for assessing its efficacy, safety, and potential for drug-drug interactions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Secnidazole using Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Secnidazole in biological matrices, employing its deuterated analog, Secnidazole-d6, as an internal standard. The protocol provides comprehensive details on sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent effective against various anaerobic protozoa and bacteria.[1] Accurate quantification of Secnidazole in biological samples is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[2] This document provides a detailed protocol for the analysis of Secnidazole using HPLC-MS/MS with this compound as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-MS/MS analysis of Secnidazole using this compound.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemShimadzu HPLC system or equivalent
ColumnInertsil® ODS-3V (5µm, 4.6 × 150 mm) or equivalent C18 column[3]
Mobile PhaseAcetonitrile / 10mM Ammonium acetate [70/30, v/v][3]
Flow Rate1.0 mL/min[3]
Injection Volume20 µL
Column TemperatureAmbient (25°C)[4]
Run Time2.5 minutes[3]
Retention TimeSecnidazole: ~4.15 min (retention times can vary based on specific system and conditions)[4]

Table 2: Mass Spectrometry Parameters

ParameterSecnidazoleThis compound
Ionization ModePositive Ionization[3]Positive Ionization[3]
Acquisition ModeMultiple Reaction Monitoring (MRM)[3]Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (m/z)185.95[3]192.04[3]
Product Ion (m/z)127.73[3]127.76[3]

Table 3: Method Validation Parameters

ParameterValue
Linearity Range0.200 – 40.032 µg/mL in human plasma[3]
Intra-day Precision (%RSD)<3.77%[3]
Inter-day Precision (%RSD)<3.77%[3]
Accuracy103.48% (mean)[3]
Recovery~66.79%[3]
Lower Limit of Quantification (LLOQ)0.200 µg/mL in human plasma[3]

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (1 mg/mL):

  • Accurately weigh 10 mg of Secnidazole and this compound reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and make up the volume to the mark.

  • Store the stock solutions at 2-8°C.

1.2. Working Standard Solutions:

  • Prepare serial dilutions of the Secnidazole stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations.

  • Prepare a working solution of the internal standard (this compound) by diluting its stock solution with the same diluent to a final concentration of 1 µg/mL.

Sample Preparation (from Human Plasma)

This protocol utilizes a liquid-liquid extraction (LLE) procedure.[3]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (1 µg/mL) to each tube and vortex briefly.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the tubes for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new set of tubes.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer the solution to HPLC vials for analysis.

HPLC-MS/MS Analysis
  • Set up the HPLC and mass spectrometer with the parameters outlined in Table 1 and Table 2 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the prepared samples into the HPLC system.

  • Acquire data in MRM mode for the specified transitions of Secnidazole and this compound.

Data Analysis
  • Integrate the peak areas for both Secnidazole and this compound.

  • Calculate the peak area ratio of Secnidazole to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Secnidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solutions (Secnidazole & this compound) working Working Standards & IS Solution stock->working spike Spike IS into Plasma working->spike plasma Plasma Sample plasma->spike lle Liquid-Liquid Extraction (Ethyl Acetate) spike->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios integrate->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant

Caption: Experimental workflow for the quantification of Secnidazole.

bioanalytical_validation selectivity Selectivity validated Validated Method for Routine Use selectivity->validated linearity Linearity & Range linearity->validated accuracy Accuracy accuracy->validated precision Precision (Intra & Inter-day) precision->validated recovery Extraction Recovery recovery->validated stability Stability (Freeze-Thaw, Bench-Top, Long-Term) stability->validated lloq Lower Limit of Quantification (LLOQ) lloq->validated method Developed Analytical Method method->selectivity method->linearity method->accuracy method->precision method->recovery method->stability method->lloq

Caption: Key parameters for bioanalytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Secnidazole-d6 as an internal standard in analytical assays. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly for the determination of Secnidazole.[1][2] Its fundamental purpose is to correct for variability that can occur during sample preparation, injection, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4][5] By adding a known and constant amount of this compound to all samples, including calibration standards and quality controls, variations in sample handling and instrument response can be normalized.[3][4] This is achieved by using the ratio of the analyte's response to the internal standard's response for quantification, which significantly improves the accuracy and precision of the results.[3][5]

Q2: What are the ideal characteristics of an internal standard like this compound?

A2: An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[4] Key characteristics include:

  • Structural Similarity: this compound has a chemical structure nearly identical to Secnidazole, with the only difference being the presence of deuterium atoms. This ensures similar physicochemical properties.

  • Co-elution: It should ideally co-elute with the analyte or have a very similar retention time in the chromatographic system.[6]

  • Similar Ionization Efficiency: Both the analyte and the internal standard should exhibit comparable ionization responses in the mass spectrometer.

  • Stability: The internal standard must be chemically stable throughout the sample preparation and analysis process.[3]

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analyte's measurement.[1]

Q3: What is a typical concentration range for this compound in an LC-MS/MS method?

A3: While the optimal concentration is method-dependent and requires experimental determination, a common starting point is to use a concentration that is in the mid-range of the calibration curve for the analyte (Secnidazole). For instance, in a validated LC-MS/MS method for the determination of Secnidazole in human plasma with a calibration curve ranging from 0.200 to 40.032 µg/mL, a suitable concentration for this compound would be in the low to mid µg/mL range.[7] The goal is to have an internal standard response that is consistent and sufficiently high to be measured precisely across all samples without saturating the detector.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization and use of this compound as an internal standard.

Issue 1: High Variability in this compound Peak Area Across a Sample Batch

  • Question: My this compound peak area shows significant variation (>15% RSD) across my calibration standards and quality control samples. What could be the cause and how can I fix it?

  • Answer:

    • Inconsistent Sample Preparation: This is the most common cause. Ensure that the internal standard is added precisely and consistently to every sample at the very beginning of the sample preparation process. Use calibrated pipettes and ensure thorough vortexing after the addition of the internal standard. Any variability in extraction recovery will be reflected in the internal standard's response.

    • Matrix Effects: Variations in the sample matrix between different samples can lead to ion suppression or enhancement, affecting the internal standard's signal.[5] To investigate this, you can prepare quality control samples in different batches of the biological matrix and assess the internal standard's response. A change in the sample cleanup procedure might be necessary to remove interfering matrix components.

    • Instrument Instability: An unstable spray in the mass spectrometer's ion source can cause fluctuating signal intensity. Check the spray needle, voltages, and gas flows. It is also advisable to monitor the system for any leaks.

    • Injector Issues: Inconsistent injection volumes will lead to variable internal standard peak areas. Perform an injector performance test with a standard solution to ensure precision.

Issue 2: Poor Accuracy and Precision in Quality Control Samples

  • Question: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision, even though the calibration curve looks good. Could the this compound concentration be the problem?

  • Answer:

    • Inappropriate Internal Standard Concentration: If the internal standard concentration is too low, its peak may be too small for precise integration, especially in samples with low analyte concentrations. Conversely, if the concentration is too high, it could lead to detector saturation or "cross-talk" with the analyte's signal. The optimal concentration should provide a stable and reproducible signal across the entire calibration range.

    • Suboptimal Analyte to Internal Standard Response Ratio: The ratio of the analyte's peak area to the internal standard's peak area should ideally be close to 1 at the mid-point of the calibration curve. A highly skewed ratio can sometimes lead to decreased precision.

    • Non-Co-elution of Analyte and Internal Standard: Although Secnidazole and this compound are expected to have very similar retention times, chromatographic conditions can sometimes cause a slight separation.[6] If they do not co-elute, they may experience different matrix effects, leading to inaccurate quantification. Adjusting the chromatographic method to ensure co-elution is crucial.[6]

Issue 3: Non-linear Calibration Curve

  • Question: I am observing a non-linear (e.g., quadratic) calibration curve for Secnidazole when using this compound as the internal standard. What could be the reason?

  • Answer:

    • Detector Saturation: At high concentrations, either the analyte or the internal standard (or both) can saturate the detector, leading to a non-linear response. Diluting the upper-end calibration standards and the corresponding samples might be necessary. You can also evaluate the response of both the analyte and the internal standard individually to check for saturation.

    • Cross-Contamination/Isotopic Contribution: Ensure that the unlabeled Secnidazole standard does not contain any this compound and vice-versa. Even small amounts of contamination can affect the accuracy of the peak area ratios, especially at the lower end of the calibration curve.

    • Ion Suppression/Enhancement at High Analyte Concentrations: At high concentrations, the analyte itself can suppress the ionization of the internal standard, leading to a change in the response ratio. This is a form of matrix effect where the analyte acts as the matrix. Optimizing the internal standard concentration can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

    • Ensure the powder is completely dissolved by vortexing and/or sonicating.

    • Bring the solution to the final volume with the solvent.

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

  • Working Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution to achieve the desired working concentration.

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

    • The working solution is the one that will be added to the samples.

Protocol 2: Optimization of this compound Concentration

  • Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal and ensures accurate and precise quantification of Secnidazole across the entire calibration range.

  • Procedure:

    • Prepare a series of Secnidazole calibration standards in the desired biological matrix (e.g., plasma, urine) covering the expected concentration range of the study samples (e.g., 0.2 to 40 µg/mL).[7]

    • Prepare three different working solutions of this compound at concentrations that are expected to yield low, medium, and high responses relative to the analyte. For example:

      • Low IS Concentration: A concentration that is roughly equivalent to the low end of the analyte's calibration curve.

      • Medium IS Concentration: A concentration that is in the middle of the analyte's calibration curve.

      • High IS Concentration: A concentration that is towards the high end of the analyte's calibration curve.

    • Spike a fixed volume of each of the three this compound working solutions into separate sets of the calibration standards and quality control (QC) samples (at low, medium, and high concentrations of the analyte).

    • Process the samples using the established extraction procedure.

    • Analyze the samples by LC-MS/MS.

  • Evaluation Criteria:

    • Internal Standard Peak Area: The peak area of this compound should be consistent across all samples for a given concentration level (typically with a relative standard deviation (RSD) of less than 15%).

    • Calibration Curve Linearity: The calibration curve for Secnidazole should have a correlation coefficient (r²) of ≥ 0.99.

    • Accuracy and Precision of QC Samples: The accuracy of the QC samples should be within 85-115% (80-120% for the lower limit of quantification) and the precision (%RSD) should be ≤ 15% (≤ 20% for the LLOQ).

    • Analyte to Internal Standard Peak Area Ratio: Evaluate the peak area ratio across the calibration range. A stable ratio is desirable.

Data Presentation

Table 1: Effect of Varying this compound Concentration on Assay Performance

This compound ConcentrationAnalyte Concentration (µg/mL)Mean IS Peak Area (n=3)%RSD of IS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)Accuracy (%)
Low (1 µg/mL) 0.5 (LQC)55,0008.50.480.4794.0
10 (MQC)53,5007.99.89.797.0
30 (HQC)51,0009.231.231.5105.0
Medium (10 µg/mL) 0.5 (LQC)510,0003.10.050.51102.0
10 (MQC)505,0002.81.010.1101.0
30 (HQC)498,0003.53.029.899.3
High (50 µg/mL) 0.5 (LQC)2,600,0004.20.010.53106.0
10 (MQC)2,550,0003.90.210.4104.0
30 (HQC)2,400,0004.50.628.996.3

Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare this compound Working Solutions (Low, Med, High) prep_stock->prep_working spike Spike IS into Samples prep_working->spike prep_cal Prepare Calibration Standards & QC Samples prep_cal->spike extract Sample Extraction spike->extract lcms Inject and Analyze extract->lcms integrate Peak Integration lcms->integrate eval_is Assess IS Peak Area Consistency integrate->eval_is eval_cal Evaluate Calibration Curve Linearity integrate->eval_cal eval_qc Determine Accuracy & Precision of QCs integrate->eval_qc select_opt Select Optimal IS Concentration eval_is->select_opt eval_cal->select_opt eval_qc->select_opt

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Peak Area? cause1 Inconsistent Sample Preparation start->cause1 Yes cause2 Matrix Effects start->cause2 Yes cause3 Instrument Instability start->cause3 Yes end Proceed with Method Validation start->end No sol1 Review Pipetting Technique & Vortexing cause1->sol1 sol2 Optimize Sample Cleanup cause2->sol2 sol3 Check MS Source & for Leaks cause3->sol3

Caption: Troubleshooting logic for variable internal standard peak area.

References

Technical Support Center: Optimizing Secnidazole-d6 Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Secnidazole-d6 using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals enhance the signal intensity and achieve reliable quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard (IS) low or inconsistent?

A1: Low or variable signal intensity for this compound can stem from several factors:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or, less commonly, enhance the ionization of this compound in the MS source.[1][2][3] This is a primary cause of poor signal intensity and variability.[2][4]

  • Ion Source Conditions: Suboptimal electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows (nebulizing and drying gas), and temperature, can lead to inefficient ionization and poor signal.[5][6][7]

  • Chromatographic Separation: Poor chromatographic peak shape or co-elution with highly abundant matrix components can lead to ion suppression.[4] Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte, which can cause differential matrix effects if they fall on different parts of an ion suppression zone.[8][9]

  • Analyte Concentration Issues: If the concentration of the analyte (Secnidazole) is significantly higher than the internal standard (this compound), it can saturate the detector or suppress the signal of the internal standard.[10][11]

  • Sample Preparation: Inefficient extraction or the presence of contaminants from the sample preparation process can interfere with ionization.

Q2: My this compound peak is showing chromatographic separation from the unlabeled Secnidazole peak. Is this a problem?

A2: Yes, this can be a significant issue. While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to co-elute with the analyte, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, with the deuterated compound often eluting slightly earlier.[8][9] If this separation occurs over a region of changing matrix effects, the analyte and the internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate and imprecise quantification.[4] The goal is to achieve complete co-elution to ensure both compounds are affected by the matrix in the same way.[9]

Q3: Can the choice of mobile phase affect the signal intensity of this compound?

A3: Absolutely. The mobile phase composition directly impacts both chromatographic retention and ionization efficiency.

  • pH: The pH of the mobile phase affects the ionization state of Secnidazole. For ESI, it's crucial to use a pH that promotes the formation of ions. Adding volatile acids like formic acid or acetic acid to the mobile phase is common for positive ion mode ESI to enhance protonation.

  • Organic Solvent: The type and percentage of organic solvent (e.g., methanol, acetonitrile) influence the efficiency of desolvation in the ESI source. Higher organic content generally leads to more efficient desolvation and better signal intensity.[7]

  • Additives: Volatile buffers and additives (e.g., ammonium formate, ammonium acetate) can be used to control pH and improve ionization.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: To determine the exact mass-to-charge ratios (m/z) for your specific this compound standard, you should first perform an infusion of the standard into the mass spectrometer. However, based on the structure of Secnidazole, you can predict the likely transitions. For unlabeled Secnidazole (C7H11N3O3, MW ≈ 185.18 g/mol ), the protonated molecule [M+H]+ would be m/z 186.2. For a d6 variant, the mass will be shifted. The exact precursor m/z will depend on the position of the deuterium labels. Fragmentation (MS/MS) will involve the cleavage of the side chains. You must optimize the collision energy to find the most stable and intense product ions for quantification.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Issue 1: Low Signal Intensity in Both Analyte and Internal Standard

If both Secnidazole and this compound show poor signal, the issue is likely related to the overall LC-MS system settings rather than a problem specific to the internal standard.

Troubleshooting Workflow: System-Wide Low Signal

A Start: Low Signal for Secnidazole & this compound B Check MS Source Parameters A->B C Optimize Capillary Voltage, Gas Flows, and Temperature B->C Suboptimal D Check Mobile Phase Composition B->D Optimal C->D E Ensure appropriate pH (e.g., add formic acid). Optimize organic solvent percentage. D->E Suboptimal F Check LC System D->F Optimal E->F G Inspect for leaks, clogs. Verify column performance. F->G Issue Found H Signal Improved? F->H No Issue G->H I End: Problem Resolved H->I Yes J Consult Instrument Specialist H->J No

Caption: Troubleshooting workflow for system-wide low signal intensity.

Issue 2: Low or Unstable Signal in this compound Only (or Disproportionate to Analyte)

This scenario points towards issues specific to the internal standard, such as matrix effects or concentration imbalances.

Troubleshooting Workflow: Internal Standard-Specific Issues

A Start: Low/Unstable This compound Signal B Investigate Matrix Effects A->B C Improve Sample Cleanup. Dilute Sample. B->C Suspected D Modify Chromatography B->D Minimal C->D E Adjust gradient to separate IS from interference. Ensure co-elution with analyte. D->E Co-elution Issue F Check IS Concentration D->F No Issue E->F G Ensure IS concentration is appropriate relative to the analyte's expected range. Avoid analyte signal suppressing the IS signal. F->G Imbalance H Signal Stabilized? F->H Balanced G->H I End: Problem Resolved H->I Yes J Consider a different internal standard (e.g., 13C labeled) H->J No

Caption: Troubleshooting workflow for internal standard-specific signal issues.

Experimental Protocols & Parameter Optimization

Recommended Starting LC Method

This protocol is a starting point based on published HPLC methods for Secnidazole and can be adapted for LC-MS.[12][13][14]

ParameterRecommended SettingNotes
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)A shorter column with smaller particles is suitable for fast analysis.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.Gradient must be optimized to ensure co-elution and separation from matrix.
Flow Rate 0.2 - 0.4 mL/minAdjust based on column dimensions and system pressure.
Column Temp. 30 - 40 °CHelps maintain stable retention times.
Injection Vol. 2 - 10 µLMinimize to reduce matrix load on the system.
MS Source Parameter Optimization

Optimizing the ion source is critical for maximizing signal intensity. This should be done by infusing a solution of this compound and monitoring the signal while adjusting parameters.

ParameterTypical Range (Positive ESI)Optimization Goal
Capillary Voltage 3000 - 4500 VFind the voltage that gives the most stable and intense signal without causing in-source fragmentation or discharge.[5][6]
Drying Gas Temp. 250 - 400 °CIncrease temperature to improve desolvation, but avoid thermal degradation of the analyte.[7][15]
Drying Gas Flow 8 - 12 L/minIncrease flow to aid in solvent evaporation. Too high a flow can sometimes decrease signal.[15]
Nebulizer Gas 30 - 50 psiOptimize for a stable spray. This is dependent on the LC flow rate.[5][15]
Collision Energy (MS/MS) 10 - 40 eVRamp collision energy to find the optimal value that produces the most abundant and stable product ion(s).
Logical Relationship for ESI Optimization

The parameters in the ESI source are interconnected. The goal is to create a fine, stable spray of charged droplets and efficiently liberate gas-phase ions.

cluster_0 Liquid Phase cluster_1 Ion Source cluster_2 Outcome LC Flow Rate LC Flow Rate Nebulizer Gas Nebulizer Gas LC Flow Rate->Nebulizer Gas Mobile Phase Composition Mobile Phase Composition Solvent Evaporation Solvent Evaporation Mobile Phase Composition->Solvent Evaporation Droplet Formation Droplet Formation Nebulizer Gas->Droplet Formation Drying Gas Drying Gas Drying Gas->Solvent Evaporation Capillary Voltage Capillary Voltage Capillary Voltage->Droplet Formation Droplet Formation->Solvent Evaporation Ion Liberation Ion Liberation Solvent Evaporation->Ion Liberation Signal Intensity Signal Intensity Ion Liberation->Signal Intensity

Caption: Interrelationship of parameters for optimizing ESI signal intensity.

References

Technical Support Center: Secnidazole-d6 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Secnidazole-d6 in various biological matrices. The following information is designed to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Is there specific stability data available for this compound in biological matrices?

Currently, there is limited direct stability data published specifically for this compound in biological matrices. However, this compound is the deuterated form of Secnidazole and is often used as an internal standard in bioanalytical methods. The stability of Secnidazole has been evaluated in human plasma, and this data can serve as a valuable reference point. It is crucial to note that while structurally similar, deuterated compounds may exhibit slight differences in stability, and it is always recommended to perform a thorough validation for the specific matrix and storage conditions of your study.

Q2: What is the stability of non-deuterated Secnidazole in human plasma?

Studies on the non-deuterated form of Secnidazole have provided the following stability data in human plasma.[1][2]

Q3: What are the best practices for handling and storing biological samples containing this compound?

To ensure the integrity of your samples, it is recommended to adhere to the following best practices:

  • Minimize Freeze-Thaw Cycles: As with many analytes, repeated freezing and thawing can lead to degradation.[1][2] Aliquot samples into smaller volumes to avoid the need for multiple freeze-thaw cycles.

  • Optimal Storage Temperature: Based on data for Secnidazole, storing plasma samples at -20°C or lower is recommended for short to medium-term storage.[1][2] For long-term storage, temperatures of -70°C or -80°C are preferable.

  • Light Protection: Protect samples from light, as some nitroimidazole compounds can be susceptible to photodegradation.[3]

  • pH Control: The stability of Secnidazole can be influenced by pH, with increased degradation observed in alkaline conditions.[3] Ensure the pH of your sample matrix is controlled, if necessary, by using appropriate buffers.

Q4: What potential issues should I be aware of when using this compound as an internal standard?

While deuterated standards are generally reliable, potential issues can arise:

  • Isotopic Exchange: In certain instances, deuterium atoms can exchange with protons from the surrounding matrix, a phenomenon known as back-exchange. This can lead to a decrease in the deuterated internal standard concentration and an increase in the non-deuterated analyte concentration, affecting the accuracy of quantification.

  • Chromatographic Co-elution: Ensure that the chromatographic method adequately separates this compound from any potential interferences in the matrix.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Problem Possible Cause Recommended Solution
Low recovery of this compound Analyte degradation due to improper storage (temperature, light exposure).Review storage conditions. Ensure samples are stored at or below -20°C and protected from light.[1][2][3]
Multiple freeze-thaw cycles.Aliquot samples upon collection to minimize the number of freeze-thaw cycles.[1][2]
Inefficient extraction from the biological matrix.Optimize the extraction method. A study on Secnidazole in human plasma utilized ethyl acetate for extraction.[1]
High variability in replicate samples Inconsistent sample handling and processing.Standardize all steps of the experimental protocol, from sample collection to analysis.
Matrix effects affecting ionization in mass spectrometry.Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., using a more rigorous clean-up step) or by using a different ionization technique if possible.
Peak splitting or tailing in chromatogram Poor chromatographic conditions.Optimize the mobile phase composition, pH, and column temperature. For Secnidazole analysis, a C18 column with a mobile phase of acetonitrile and sodium acetate buffer has been used effectively.[1]
Column degradation.Use a guard column and ensure proper column washing and storage procedures are followed.
Unexpected presence of non-deuterated Secnidazole in blank matrix spiked only with this compound Isotopic back-exchange.Investigate the potential for back-exchange under your specific analytical conditions. This may involve incubating the internal standard in the matrix for varying periods and at different temperatures.
Contamination of the this compound standard with the non-deuterated form.Verify the purity of the this compound standard using a high-resolution mass spectrometer.

Data Presentation

Table 1: Stability of Secnidazole in Human Plasma

Condition Duration Stability Reference
Ambient Temperature8 hoursStable[1][2]
-20°C2 weeksStable[1][2]
Freeze-Thaw Cycles (-20°C)3 cyclesStable[1][2]

Experimental Protocols

Protocol: Evaluation of Analyte Stability in a Biological Matrix

This protocol outlines a general procedure for assessing the stability of an analyte (e.g., this compound) in a biological matrix under different conditions.

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Spiking of Biological Matrix: Spike the biological matrix (e.g., human plasma) with the this compound stock solution to achieve a known concentration.

  • Aliquoting: Aliquot the spiked matrix into multiple small-volume tubes to be used for the different stability tests.

  • Baseline Analysis (T=0): Immediately after spiking, process and analyze a set of aliquots to establish the initial concentration.

  • Stability Conditions:

    • Freeze-Thaw Stability: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them at room temperature.

    • Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

    • Long-Term Stability: Store sets of aliquots at one or more temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1, 3, 6, and 12 months).

  • Sample Analysis: At the end of each storage period or condition, process the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean concentration of the analyte in the stability samples to the mean concentration of the baseline samples. The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the baseline concentration).

Visualizations

Experimental_Workflow_for_Stability_Assessment start Start: Prepare Stock Solution spike Spike Biological Matrix start->spike aliquot Aliquot Spiked Matrix spike->aliquot baseline T=0 Baseline Analysis aliquot->baseline storage Store Aliquots under Different Conditions aliquot->storage Simultaneously evaluation Data Evaluation and Comparison baseline->evaluation analysis Analyze Stored Samples storage->analysis analysis->evaluation end End: Determine Stability evaluation->end

Caption: Experimental workflow for assessing analyte stability.

Troubleshooting_Decision_Tree start Unexpected Result in Stability Study check_storage Verify Storage Conditions (Temp, Light, Time) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok check_handling Review Sample Handling (Freeze-Thaw, Contamination) handling_ok Handling Protocol Followed? check_handling->handling_ok check_method Evaluate Analytical Method (Extraction, Chromatography) method_ok Method Validated? check_method->method_ok storage_ok->check_handling Yes re_evaluate_storage Correct Storage and Re-run storage_ok->re_evaluate_storage No handling_ok->check_method Yes re_evaluate_handling Standardize Handling and Re-run handling_ok->re_evaluate_handling No re_evaluate_method Re-validate/Optimize Method method_ok->re_evaluate_method No investigate_intrinsic Investigate Intrinsic Instability (e.g., Isotopic Exchange) method_ok->investigate_intrinsic Yes

Caption: Troubleshooting decision tree for stability studies.

References

Preventing isotopic exchange in Secnidazole-d6 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange during experiments involving Secnidazole-d6.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern in this compound studies?

Isotopic exchange, in the context of deuterated internal standards like this compound, is the unintended swapping of deuterium atoms on the molecule with hydrogen atoms from the surrounding environment (e.g., solvents, biological matrix). This phenomenon, also known as back-exchange, is a significant concern because it alters the mass of the internal standard. This can lead to inaccurate quantification in pharmacokinetic and metabolic studies, compromising the reliability of the data. The stability of the carbon-deuterium (C-D) bond is greater than the carbon-hydrogen (C-H) bond, which is the basis for the utility of deuterated compounds in altering metabolic pathways; however, this does not render them immune to exchange under certain conditions.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more susceptible to exchange than those attached to carbon atoms. However, even deuterium on carbon atoms can exchange, particularly if they are adjacent to a carbonyl group or an aromatic ring, or under acidic or basic conditions. For this compound, the specific positions of the deuterium atoms are crucial in determining their lability. Without specific data on the labeling pattern of the this compound being used, a general rule is to be cautious with protons on carbons alpha to heteroatoms or functional groups.

Q3: Can the sample matrix contribute to isotopic exchange?

Yes, the biological matrix (e.g., plasma, urine, tissue homogenates) can significantly influence isotopic exchange. The pH of the matrix, the presence of enzymes, and the overall chemical composition can create an environment conducive to deuterium-hydrogen exchange. For instance, storing samples at an inappropriate pH or for extended periods without proper stabilization can increase the rate of back-exchange.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected response of this compound in LC-MS/MS analysis.

This issue may be indicative of isotopic exchange, where the deuterated internal standard is converting back to its unlabeled or partially labeled form. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Evaluate Sample Handling and Storage Conditions

Potential Cause: Improper storage temperature or pH of biological samples can accelerate isotopic exchange.

Recommended Actions:

  • Temperature: Ensure all biological samples containing this compound are stored at or below -70°C immediately after collection and until analysis.

  • pH: If possible, adjust the pH of the biological matrix to a neutral or slightly acidic range (pH 6-7) before freezing. Avoid strongly acidic or basic conditions.

  • Storage Duration: Minimize the storage time of samples before analysis.

Step 2: Scrutinize Sample Preparation Protocol

Potential Cause: The solvents, pH, and temperature used during the sample extraction and preparation process can induce isotopic exchange.

Recommended Actions:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction where possible. If protic solvents (e.g., methanol, water) are necessary, minimize the exposure time and maintain low temperatures.

  • pH Control: During extraction and reconstitution, maintain the pH of the solutions in a range that minimizes exchange. For many compounds, a slightly acidic pH (around 4-6) is optimal for stability during sample processing.

  • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., on an ice bath) to reduce the rate of exchange reactions.

Step 3: Optimize LC-MS/MS Analytical Method

Potential Cause: The mobile phase composition, pH, and column temperature of the liquid chromatography method can be significant sources of on-column isotopic exchange.

Recommended Actions:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor. For many deuterated compounds, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can help suppress back-exchange. Avoid basic mobile phases (e.g., containing ammonium hydroxide) if possible.

  • Column Temperature: Maintain a low column temperature (e.g., 20-25°C) during the chromatographic run. Elevated temperatures can accelerate the rate of exchange on the analytical column.

  • Flow Rate and Gradient: While a faster flow rate and shorter run time can reduce the residence time on the column, the impact on back-exchange is often minimal compared to pH and temperature. However, it is a parameter that can be optimized.

Data Presentation

Table 1: Factors Influencing Isotopic Exchange of this compound and Recommended Preventive Measures

FactorHigh-Risk ConditionRecommended ConditionRationale
pH > 8 or < 46 - 7 (Storage), 4 - 6 (Analysis)Both strong acids and bases can catalyze hydrogen-deuterium exchange. A neutral to slightly acidic pH minimizes this effect.
Temperature > 25°C≤ 4°C (Sample Prep), -70°C (Storage)Isotopic exchange is a chemical reaction with a rate that increases with temperature. Low temperatures slow down this process significantly.
Solvent Protic solvents (e.g., Methanol, Water)Aprotic solvents (e.g., Acetonitrile) or minimized exposure to protic solventsProtic solvents provide a source of hydrogen atoms that can readily exchange with the deuterium on the analyte.
Exposure Time Prolonged exposure to aqueous/protic environmentsMinimize time in solution before analysisThe extent of isotopic exchange is time-dependent. Reducing the time the molecule is exposed to exchange-promoting conditions will reduce back-exchange.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Immediately place the blood tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2-8°C for 10 minutes at approximately 1500 x g.

  • Transfer the resulting plasma to clearly labeled polypropylene tubes.

  • Immediately freeze the plasma samples at -70°C or lower until analysis.

Protocol 2: Plasma Sample Extraction and Analysis by LC-MS/MS
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of thawed plasma, add 10 µL of this compound internal standard working solution (in acetonitrile).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure separation of Secnidazole from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor appropriate precursor to product ion transitions for both Secnidazole and this compound.

Visualizations

Isotopic_Exchange_Factors cluster_factors Factors Promoting Isotopic Exchange cluster_outcome Undesirable Outcome High_pH High pH (>8) Isotopic_Exchange Isotopic Exchange (D -> H) High_pH->Isotopic_Exchange Low_pH Low pH (<4) Low_pH->Isotopic_Exchange High_Temp High Temperature (>25°C) High_Temp->Isotopic_Exchange Protic_Solvents Protic Solvents (Water, Methanol) Protic_Solvents->Isotopic_Exchange Long_Exposure Prolonged Exposure Time Long_Exposure->Isotopic_Exchange

Caption: Factors that can promote the undesirable isotopic exchange of deuterium (D) for hydrogen (H) in this compound.

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Inconsistent this compound Response Check_Storage Evaluate Sample Storage (Temp ≤ -70°C, pH 6-7) Start->Check_Storage Check_Prep Review Sample Preparation (Low Temp, Aprotic Solvents, pH 4-6) Check_Storage->Check_Prep Storage OK Adjust_Storage Adjust Storage Conditions Check_Storage->Adjust_Storage Issue Found Check_LCMS Optimize LC-MS/MS Method (Low Temp, Acidic Mobile Phase) Check_Prep->Check_LCMS Prep OK Modify_Prep Modify Prep Protocol Check_Prep->Modify_Prep Issue Found Resolved Issue Resolved Check_LCMS->Resolved Method OK Refine_Method Refine Analytical Method Check_LCMS->Refine_Method Issue Found Adjust_Storage->Resolved Modify_Prep->Resolved Refine_Method->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound analytical results.

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common pitfalls when using deuterated internal standards?

A1: The most frequent challenges encountered with deuterated internal standards include:

  • Isotopic Exchange (Back-Exchange): The deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label.[1][2][3]

  • Isotopic Purity: The deuterated internal standard may contain a small percentage of the unlabeled analyte as an impurity from the synthesis process.[4]

  • Chromatographic Co-elution Issues: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[1][5][6][7][8] This can lead to differential matrix effects.[5][9][10]

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[9][11]

  • Stability Issues: Deuterated standards can degrade under certain storage conditions, particularly in acidic or basic solutions.[2]

Troubleshooting Guides

Issue 1: Inaccurate or irreproducible quantitative results.

This is a broad issue that can stem from several underlying problems. The following sections break down the potential causes and solutions.

Symptoms:

  • Gradual decrease in the internal standard signal over time.[2]

  • Appearance of a signal at the mass-to-charge ratio (m/z) of a partially deuterated or unlabeled analyte.[2]

  • Positive bias in the calculated analyte concentration.[2]

Root Cause Analysis: Deuterium atoms, especially those attached to heteroatoms (like -OH or -NH) or at positions prone to enolization, can be labile and exchange with protons from the surrounding environment (e.g., solvents, sample matrix).[3][12] Storing standards in acidic or basic solutions can accelerate this process.[2]

Solutions:

  • Evaluate Label Position: Whenever possible, select a deuterated standard where the deuterium atoms are on stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms or carbonyl groups.[1][3]

  • Solvent Selection: Reconstitute and store deuterated standards in neutral, aprotic solvents. Avoid acidic or basic conditions unless the stability has been thoroughly verified.[2]

  • Stability Study: Perform a simple experiment to check for back-exchange.

Experimental Protocol: Isotopic Stability Check

  • Preparation: Prepare a solution of the deuterated internal standard in the solvent used for sample preparation and storage.

  • Incubation: Incubate the solution under typical experimental conditions (e.g., room temperature, 4°C, -20°C) for various time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples by LC-MS/MS at each time point.

  • Evaluation: Monitor the signal intensity of the deuterated internal standard and look for any increase in the signal of the unlabeled analyte or partially deuterated species.

Logical Workflow for Investigating Isotopic Exchange

start Inaccurate Results Observed check_is_signal Monitor IS Signal Over Time start->check_is_signal signal_decrease IS Signal Decreasing? check_is_signal->signal_decrease check_unlabeled Monitor Unlabeled Analyte Signal signal_decrease->check_unlabeled Yes no_issue Isotopic Exchange Unlikely signal_decrease->no_issue No unlabeled_increase Unlabeled Signal Increasing? check_unlabeled->unlabeled_increase exchange_confirmed Isotopic Exchange Likely unlabeled_increase->exchange_confirmed Yes unlabeled_increase->no_issue No solution1 Change Solvent to Neutral/Aprotic exchange_confirmed->solution1 solution2 Select IS with More Stable Label Position exchange_confirmed->solution2

Figure 1. Workflow for troubleshooting suspected isotopic exchange.

Symptoms:

  • A non-zero response for the analyte in blank samples (matrix without analyte) that are spiked only with the internal standard.

  • Overestimation of the analyte concentration, especially at the lower limit of quantitation (LLOQ).

Root Cause Analysis: The synthesis of deuterated standards can sometimes leave residual, unlabeled starting material, resulting in the deuterated standard being contaminated with the analyte itself.[4]

Solutions:

  • Verify Certificate of Analysis (CoA): Always check the CoA for the isotopic purity of the standard.

  • Source from Reputable Suppliers: Obtain standards from manufacturers who provide detailed characterization data.

  • Quantify the Impurity: Determine the percentage of unlabeled analyte in the deuterated standard.

Experimental Protocol: Assessing Unlabeled Analyte Impurity

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard at a high concentration in a clean solvent.

  • Analyze for Analyte: Analyze this solution using the LC-MS/MS method for the analyte.

  • Quantify Response: Compare the response of the unlabeled analyte in the IS solution to a calibration curve of the analyte to determine its concentration.

  • Calculate Percentage: Calculate the percentage of the unlabeled analyte relative to the concentration of the deuterated internal standard.

ParameterSpecificationImpact if Out of Spec
Isotopic Purity> 98%Inaccurate quantification, especially at low concentrations.
Unlabeled Analyte< 0.1%High background signal, poor LLOQ performance.

Table 1. Typical specifications for deuterated internal standards.

Symptoms:

  • Poor precision and accuracy in quality control (QC) samples.

  • Noticeable separation between the analyte and internal standard peaks in the chromatogram.[5]

  • Variable analyte/internal standard peak area ratios across different sample lots or matrices.

Root Cause Analysis: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[5] This "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier or later than the analyte on a reversed-phase column.[5][6][7] If the elution zones of the analyte and internal standard are affected differently by co-eluting matrix components (ion suppression or enhancement), the ratio will not be consistent.[5][9]

Solutions:

  • Modify Chromatography: Adjust the chromatographic method (e.g., change the gradient, temperature, or use a column with lower resolution) to force co-elution of the analyte and the internal standard.[5]

  • Evaluate Matrix Effects: Systematically evaluate matrix effects during method development.

  • Consider Alternative Labels: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[1][8]

Experimental Protocol: Matrix Factor Evaluation

  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.

    • Set C: Blank matrix spiked with analyte and internal standard before extraction.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Evaluate IS Correction: Compare the MF for the analyte and the internal standard. If they are significantly different, the internal standard is not adequately compensating for matrix effects.

Impact of Non-Co-elution on Matrix Effects

cluster_0 Chromatogram cluster_1 Result Analyte Analyte Peak SuppressionZone Region of High Ion Suppression Result Analyte signal is suppressed. IS signal is NOT suppressed. Ratio is inaccurate. Analyte->Result Experiences Suppression IS IS Peak (Shifted) IS->Result Does Not Experience Suppression

Figure 2. Diagram showing how a retention time shift can lead to differential matrix effects.

Internal Standard TypeTypical Retention Time Shift vs. AnalyteSusceptibility to Isotope Effects
Deuterated (²H) Can be significant (elutes earlier)[6][7]High
Carbon-13 (¹³C) Negligible[1]Low
Nitrogen-15 (¹⁵N) Negligible[1]Low

Table 2. Comparison of different stable isotope labels.

References

Technical Support Center: Enhancing Chromatographic Separation of Secnidazole and Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of secnidazole and its deuterated internal standard, Secnidazole-d6.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of secnidazole and this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for secnidazole and/or this compound?

Answer:

Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like secnidazole. At a pH close to the compound's pKa, you might observe peak tailing or even splitting due to the presence of both ionized and non-ionized forms. It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1]

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[1] Try reducing the concentration of your sample or the injection volume.

  • Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can cause peak tailing. To address this, try backflushing the column or using a guard column to protect the analytical column.[1]

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[1]

Question: What should I do if I see peak splitting for both secnidazole and this compound?

Answer:

Peak splitting for both the analyte and the internal standard often points to a problem with the chromatographic system or the column itself.

  • Column Issues: A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks. If you suspect this, replacing the column is often the best solution.[1]

  • Partially Blocked Frit: A partially blocked inlet frit on the column can also lead to peak splitting. Try reversing the column and flushing it with a strong solvent.

  • Injection Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection depth, can also cause peak splitting.

Question: I am experiencing inconsistent retention times for my analytes. What could be the cause?

Answer:

Fluctuating retention times can compromise the reliability of your results. Consider the following potential causes:

  • Pump Performance: Inconsistent mobile phase delivery from the HPLC pump is a common cause of shifting retention times. Ensure your pump is properly primed and that there are no leaks.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially with buffered solutions, can lead to variability. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Question: My sensitivity is low, or I am observing significant ion suppression in my LC-MS/MS analysis. How can I improve this?

Answer:

Low sensitivity and ion suppression are common challenges in LC-MS/MS bioanalysis.[3][4]

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute with your analytes and interfere with their ionization in the mass spectrometer.[3][4] To mitigate this, optimize your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) to remove interfering substances.[4]

  • Mobile Phase Additives: The type and concentration of mobile phase additives can impact ionization efficiency. For positive ion mode, additives like formic acid or ammonium acetate are commonly used.[2][5] Experiment with different additives and concentrations to find the optimal conditions for your analytes.

  • Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) to maximize the signal for secnidazole and this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_PeakShape Peak Shape Troubleshooting cluster_PeakSplitting Peak Splitting Troubleshooting cluster_RetentionTime Retention Time Troubleshooting cluster_Sensitivity Sensitivity/Ion Suppression Troubleshooting Start Problem Observed PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape PeakSplitting Peak Splitting Start->PeakSplitting InconsistentRT Inconsistent Retention Times Start->InconsistentRT LowSensitivity Low Sensitivity/ Ion Suppression Start->LowSensitivity CheckMobilePhasepH Adjust Mobile Phase pH PoorPeakShape->CheckMobilePhasepH ReplaceColumn Replace Column PeakSplitting->ReplaceColumn CheckPump Check Pump Performance InconsistentRT->CheckPump OptimizeSamplePrep Optimize Sample Preparation LowSensitivity->OptimizeSamplePrep ReduceConcentration Reduce Sample Concentration/Volume CheckMobilePhasepH->ReduceConcentration CheckColumnHealth Clean/Replace Column ReduceConcentration->CheckColumnHealth CheckInjectionSolvent Match Injection Solvent to Mobile Phase CheckColumnHealth->CheckInjectionSolvent End Problem Resolved CheckInjectionSolvent->End BackflushColumn Backflush Column ReplaceColumn->BackflushColumn CheckAutosampler Inspect Autosampler BackflushColumn->CheckAutosampler CheckAutosampler->End CheckMobilePhasePrep Ensure Consistent Mobile Phase Prep CheckPump->CheckMobilePhasePrep UseColumnOven Use Column Oven CheckMobilePhasePrep->UseColumnOven EnsureEquilibration Ensure Full Column Equilibration UseColumnOven->EnsureEquilibration EnsureEquilibration->End OptimizeMobilePhaseAdd Optimize Mobile Phase Additives OptimizeSamplePrep->OptimizeMobilePhaseAdd OptimizeMSParams Optimize MS Parameters OptimizeMobilePhaseAdd->OptimizeMSParams OptimizeMSParams->End

Caption: A logical workflow for troubleshooting common chromatographic issues.

Frequently Asked Questions (FAQs)

Question: What are typical starting conditions for the chromatographic separation of secnidazole and this compound?

Answer:

Based on published methods, a good starting point for developing a separation method would be to use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (water with an additive like formic acid or ammonium acetate).[2][5]

Question: What are the expected mass transitions for secnidazole and this compound in an LC-MS/MS analysis?

Answer:

For positive ionization mode, the following mass transitions are commonly used:

  • Secnidazole: m/z 185.95 → 127.73[5]

  • This compound: m/z 192.04 → 127.76[5]

Question: Is there a risk of chromatographic co-elution of secnidazole and this compound?

Answer:

Deuterated internal standards are designed to have very similar chemical properties to the analyte, meaning they will have very similar retention times.[6] While complete baseline separation is not always necessary for mass spectrometry-based detection, it's important to ensure that the peaks are sufficiently resolved to avoid any potential for crosstalk or interference.

Question: How can I ensure the stability of secnidazole during sample preparation and analysis?

Answer:

Secnidazole has been found to be susceptible to degradation under certain conditions. It can degrade significantly in alkaline and oxidative environments, and also in the presence of light.[2][7] Therefore, it is important to protect samples from light and to avoid strongly basic or oxidizing conditions during sample preparation and storage.

Data Summary

ParameterSecnidazoleThis compoundReference
Mass Transition (m/z) 185.95 → 127.73192.04 → 127.76[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Secnidazole in Human Plasma

This protocol is based on a published method for the determination of secnidazole in human plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add the internal standard (this compound). b. Perform liquid-liquid extraction using an appropriate organic solvent. c. Evaporate the organic layer to dryness. d. Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Inertsil® ODS-3V (5 µm, 4.6 x 150 mm)[5]
  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate (70/30, v/v)[5]
  • Flow Rate: 1.0 mL/min[5]
  • Injection Volume: 20 µL
  • Run Time: 2.5 minutes[5]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Mass Transitions:
  • Secnidazole: m/z 185.95 → 127.73[5]
  • This compound: m/z 192.04 → 127.76[5]

Protocol 2: HPLC-UV Method for Secnidazole

This protocol is adapted from a method for the determination of secnidazole and its related substances.[2]

1. Sample Preparation: a. Dissolve the sample in the mobile phase. b. Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • Column: Agilent C18 (5 µm, 4.6 x 150 mm)[2]
  • Mobile Phase: Acetonitrile / 0.1% Formic acid in water (10:90, v/v)[2]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C[2]
  • Detection Wavelength: 320 nm[2]

Experimental Workflow

ExperimentalWorkflow cluster_Chromatography Chromatography Details cluster_Detection Detection Details Start Start Experiment SamplePrep Sample Preparation (e.g., LLE, Protein Precipitation, Dilution) Start->SamplePrep Chromatography Chromatographic Separation (HPLC/UHPLC) SamplePrep->Chromatography Column Select Column (e.g., C18) Chromatography->Column Detection Detection (UV or MS/MS) UV UV Detector (Set Wavelength) Detection->UV MS Mass Spectrometer (Set Ionization Mode, MRM) Detection->MS DataAnalysis Data Analysis (Peak Integration, Quantification) Results Final Results DataAnalysis->Results MobilePhase Prepare Mobile Phase (Organic/Aqueous) Column->MobilePhase SetConditions Set Flow Rate, Temperature, etc. MobilePhase->SetConditions SetConditions->Detection UV->DataAnalysis MS->DataAnalysis

Caption: A general workflow for a chromatographic experiment.

References

Technical Support Center: Analysis of Secnidazole using Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Secnidazole-d6 as an internal standard for the quantification of Secnidazole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as an internal standard for Secnidazole analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Secnidazole. SIL internal standards are the preferred choice in quantitative bioanalysis using LC-MS/MS for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Secnidazole. This ensures that it behaves similarly during sample preparation, chromatography, and ionization.

  • Co-elution: Ideally, this compound co-elutes with Secnidazole from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects, including ion suppression or enhancement.

  • Correction for Variability: It effectively corrects for variability in sample extraction, injection volume, and instrument response.

Q2: What is ion suppression and how does it affect the analysis of Secnidazole?

A2: Ion suppression is a type of matrix effect where the signal of the analyte of interest (Secnidazole) is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These interfering components can compete with Secnidazole for ionization in the mass spectrometer's ion source, leading to a decreased instrument response and inaccurate quantification. If not properly addressed, ion suppression can lead to underestimation of the true analyte concentration.

Q3: How can I evaluate for the presence of ion suppression in my Secnidazole assay?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of Secnidazole solution is infused into the LC eluent after the analytical column, while a blank, extracted sample matrix is injected. Any dip in the constant baseline signal of Secnidazole at the retention time of interfering matrix components indicates the presence of ion suppression.

Another approach is to compare the peak area of Secnidazole in a neat solution to the peak area of Secnidazole spiked into an extracted blank matrix. A significantly lower peak area in the matrix sample suggests ion suppression.

Q4: Can this compound fully compensate for ion suppression?

A4: In many cases, a co-eluting SIL internal standard like this compound can effectively compensate for ion suppression because it is affected by the matrix in the same way as the analyte. However, complete compensation is not always guaranteed. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the analyte. If they do not perfectly co-elute, they may experience different degrees of ion suppression, leading to inaccurate results. Therefore, it is critical to verify the co-elution of Secnidazole and this compound during method development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Secnidazole using this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Secnidazole and/or this compound 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase.1. Adjust the mobile phase pH. Secnidazole is a weakly basic compound. 2. Replace the analytical column. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Variability in Secnidazole/Secnidazole-d6 Peak Area Ratios 1. Inconsistent sample preparation. 2. Partial co-elution of analyte and internal standard, leading to differential ion suppression. 3. Instability of the analyte or internal standard.1. Optimize and standardize the sample preparation procedure (e.g., extraction time, solvent volumes). 2. Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to achieve complete co-elution. 3. Investigate the stability of Secnidazole and this compound in the sample matrix and during storage.
Low Signal Intensity for Secnidazole 1. Significant ion suppression. 2. Suboptimal mass spectrometer parameters. 3. Inefficient sample extraction.1. Improve sample cleanup to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate Secnidazole from the suppression zone. 2. Optimize MS parameters such as collision energy and declustering potential for Secnidazole and this compound. 3. Evaluate different extraction solvents and techniques to improve recovery.
This compound Peak Detected in Blank Samples 1. Contamination of the LC-MS/MS system (carryover). 2. Cross-contamination during sample preparation.1. Implement a more rigorous needle and injection port washing procedure between samples. 2. Ensure clean labware and proper handling techniques to avoid cross-contamination.

Experimental Protocols

Below are representative experimental protocols for the quantification of Secnidazole in human plasma using this compound as an internal standard. These should be optimized for your specific instrumentation and laboratory conditions.

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution and 200 µL of 2% formic acid in water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters. These will require optimization.

Parameter Value
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Secnidazole) To be determined empirically (e.g., m/z 246.1 -> 128.1)
MRM Transition (this compound) To be determined empirically (e.g., m/z 252.1 -> 134.1)
Collision Energy To be optimized
Declustering Potential To be optimized

Note: The exact m/z values for the precursor and product ions for Secnidazole and this compound need to be determined by direct infusion of the compounds into the mass spectrometer.

Visualizations

Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Low or Variable Secnidazole Signal check_is Check this compound Signal start->check_is is_ok IS Signal Stable? check_is->is_ok is_low IS Signal also Low/Variable is_ok->is_low No matrix_effect Suspect Differential Ion Suppression is_ok->matrix_effect Yes check_system Investigate MS Source and LC Performance is_low->check_system Check for Systemic Issues check_coelution Verify Co-elution of Secnidazole and this compound matrix_effect->check_coelution coelution_ok Co-elution Perfect? check_coelution->coelution_ok improve_cleanup Improve Sample Cleanup (e.g., use SPE) coelution_ok->improve_cleanup Yes adjust_chrom Adjust Chromatography for Co-elution coelution_ok->adjust_chrom No re_evaluate Re-evaluate Assay Performance improve_cleanup->re_evaluate Re-evaluate adjust_chrom->re_evaluate Re-evaluate check_system->re_evaluate Re-evaluate

Caption: A logical workflow for troubleshooting ion suppression issues.

Signaling Pathway of Ion Suppressiondot

IonSuppressionPathway cluster_LC LC Eluent cluster_MS MS Ion Source Analyte Secnidazole Droplet ESI Droplet Analyte->Droplet Co-elution IS This compound IS->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Co-elution Matrix->Droplet Competition for Charge/Surface GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ionization Detector Mass Analyzer GasPhase->Detector SuppressedSignal SuppressedSignal Detector->SuppressedSignal Reduced Signal

Technical Support Center: Secnidazole-d6 Purity and Potential Interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity and potential interferences of Secnidazole-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Secnidazole, an antimicrobial agent. Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label allows for precise quantification of Secnidazole in complex biological matrices by correcting for variability during sample preparation and analysis.

Q2: What are the common impurities found in this compound?

Common impurities in this compound can be categorized as isotopic and chemical impurities.

  • Isotopic Impurities: These include the unlabeled Secnidazole (d0) and other isotopologues with fewer than six deuterium atoms (d1-d5). The presence of the d0 form is a critical parameter as it can interfere with the quantification of the unlabeled analyte.

  • Chemical Impurities: These can be related substances from the synthesis of Secnidazole or degradation products. Known related substances of Secnidazole include its isomer, 1-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-2-ol, and 2-methyl-5-nitroimidazole.[1][2][3][4]

Q3: What is the acceptable level of isotopic purity for this compound?

The acceptable isotopic purity depends on the specific requirements of the analytical method. Generally, a high isotopic enrichment is desired to minimize the contribution of the internal standard channel to the analyte channel. A common specification for the unlabeled analyte (d0) as an impurity in the deuterated internal standard is that its response should not be more than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).

Q4: How can I assess the purity of my this compound standard?

The purity of this compound is typically assessed using a combination of techniques:

  • Mass Spectrometry (MS): To determine the isotopic distribution and confirm the mass of the deuterated compound. High-resolution mass spectrometry (HRMS) is particularly useful for this.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: To determine the chemical purity and separate this compound from any non-isotopic impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position of the deuterium labels and the overall structure of the molecule.[5]

A Certificate of Analysis (CoA) from the supplier should provide detailed information on the chemical and isotopic purity.[10]

Troubleshooting Guides

Issue 1: High background signal or interference at the retention time of this compound.

Possible Causes:

  • Contamination of the LC-MS system.

  • Presence of an interfering substance in the sample matrix (matrix effect).

  • Co-elution with a related compound.

Troubleshooting Steps:

  • System Blank Analysis: Inject a blank solvent to check for system contamination. If contamination is observed, flush the system and use fresh, high-purity solvents.

  • Matrix Blank Analysis: Analyze a blank matrix sample (e.g., plasma from a drug-free subject) to assess for endogenous interferences.

  • Chromatographic Optimization: Modify the HPLC gradient, mobile phase composition, or column chemistry to improve the separation of this compound from interfering peaks.

  • Sample Preparation Optimization: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.

Issue 2: Inaccurate quantification of Secnidazole, potentially due to the internal standard.

Possible Causes:

  • Incorrect concentration of the this compound working solution.

  • Degradation of the this compound standard.

  • Significant contribution of the d0 impurity in the this compound to the analyte signal.

  • Differential matrix effects affecting the analyte and internal standard differently.

Troubleshooting Steps:

  • Verify IS Concentration: Prepare a fresh working solution of this compound and re-analyze the samples.

  • Assess IS Stability: Check the storage conditions and expiry date of the this compound standard. If degradation is suspected, acquire a new standard.

  • Evaluate Isotopic Contribution: Analyze the this compound solution alone to determine the response of the d0 impurity at the analyte's mass transition. This contribution should be minimal and ideally less than 5% of the LLOQ response.

  • Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. If significant matrix effects are observed, optimize the chromatography and/or sample preparation to minimize their impact.

Quantitative Data

Table 1: Typical Certificate of Analysis Data for this compound

ParameterSpecification
Chemical Purity (by HPLC) ≥ 98.0%
Isotopic Purity (by MS) ≥ 99 atom % D
Isotopic Distribution
d6> 95%
d5< 5%
d4< 1%
d3< 0.5%
d2< 0.1%
d1< 0.1%
d0 (Unlabeled Secnidazole)< 0.1%
Specific Impurities (e.g., 2-methyl-5-nitroimidazole) ≤ 0.2%

Note: These values are representative and may vary between different batches and suppliers.

Experimental Protocols

Protocol 1: Determination of Chemical Purity of this compound by HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 10:90 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[4]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and determine the area of the main peak and any impurity peaks.

    • Calculate the chemical purity by dividing the area of the this compound peak by the total area of all peaks.

Protocol 2: Assessment of Isotopic Purity of this compound by LC-MS
  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions: Use the same HPLC conditions as in Protocol 1 to ensure separation from chemical impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the expected masses of all isotopologues (d0 to d6).

  • Procedure:

    • Infuse or inject a solution of this compound into the LC-MS system.

    • Acquire the mass spectrum.

    • Identify the peaks corresponding to the protonated molecules of each isotopologue ([M+H]+).

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution. The isotopic purity is typically reported as the percentage of the d6 isotopologue.

Visualizations

Experimental_Workflow_Purity_Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis prep Prepare this compound Standard Solution hplc Inject into HPLC-UV System prep->hplc For Chemical Purity ms Inject into LC-MS System prep->ms For Isotopic Purity chromatogram Obtain Chromatogram hplc->chromatogram chem_purity Calculate Chemical Purity chromatogram->chem_purity spectrum Acquire Mass Spectrum ms->spectrum iso_purity Determine Isotopic Distribution spectrum->iso_purity

Caption: Workflow for the Purity Analysis of this compound.

Troubleshooting_Interference cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Interference Observed in this compound Signal system_blank Analyze System Blank start->system_blank matrix_blank Analyze Matrix Blank start->matrix_blank clean_system Clean LC-MS System system_blank->clean_system Contamination Found optimize_chrom Optimize Chromatography matrix_blank->optimize_chrom Interference Persists optimize_prep Improve Sample Preparation matrix_blank->optimize_prep Matrix Effect Identified end Interference Resolved clean_system->end System Clean optimize_chrom->end Resolution Achieved optimize_prep->end Interference Removed

Caption: Troubleshooting Logic for Interference in this compound Analysis.

References

Best practices for handling and storing Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Secnidazole-d6. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled version of Secnidazole, a nitroimidazole antimicrobial agent. It is used as an internal standard in quantitative analytical methods, such as mass spectrometry, to accurately determine the concentration of Secnidazole in biological samples. The deuterium labels provide a distinct mass difference, allowing for its differentiation from the unlabeled drug.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is recommended to store it under the conditions specified in the Certificate of Analysis (CoA). Generally, the following conditions are advised:

  • Temperature: Store at 2-8°C for long-term storage. For short-term use, room temperature is acceptable, but it should be protected from excessive heat.[1]

  • Light: Protect from light, as Secnidazole can degrade upon photolysis.[2] Store in a light-resistant container.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption, which can lead to degradation.[3][4] Store in a desiccator if necessary.

Q3: What is the shelf life of this compound?

The shelf life of this compound is indicated on the Certificate of Analysis provided by the manufacturer. It is crucial to adhere to the expiration date to ensure the accuracy of experimental results.

Q4: How should I prepare stock solutions of this compound?

When preparing stock solutions, use a high-purity, anhydrous solvent such as methanol or acetonitrile.[1] It is recommended to prepare fresh solutions for each experiment. If storing stock solutions, they should be kept at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation.

Troubleshooting Guides

Issue 1: Inaccurate Quantification or Poor Reproducibility

Possible Causes and Solutions:

  • Degradation of this compound:

    • Symptom: Lower than expected signal intensity for the internal standard.

    • Solution: Verify the storage conditions and age of the compound. If degradation is suspected, a fresh vial should be used. Perform a purity check using the experimental protocol outlined below.

  • Isotopic Exchange:

    • Symptom: Appearance of unexpected ions with masses between the analyte and the internal standard.

    • Solution: Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent or matrix. This is more likely to occur in protic solvents (e.g., water, methanol) and at non-neutral pH. To minimize this, use aprotic solvents where possible and maintain a neutral pH during sample preparation and analysis.[5][6]

  • Matrix Effects:

    • Symptom: Inconsistent signal intensity of the internal standard across different samples.

    • Solution: Matrix components can suppress or enhance the ionization of this compound in the mass spectrometer.[7] Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue 2: Chromatographic Problems

Possible Causes and Solutions:

  • Retention Time Shift:

    • Symptom: The retention time of this compound is slightly different from that of unlabeled Secnidazole.[8][9]

    • Solution: This is a known phenomenon for some deuterated compounds due to the kinetic isotope effect.[10] While usually minor, this can affect peak integration if not accounted for. Ensure that the chromatography method has sufficient resolution to separate the analyte and internal standard peaks if necessary, or adjust the integration parameters to correctly identify and quantify both peaks.

  • Peak Tailing or Broadening:

    • Symptom: Poor peak shape for this compound.

    • Solution: This could be due to interactions with the column or degradation on the column. Ensure the column is appropriate for the analysis and is in good condition. Check the mobile phase composition and pH.

Quantitative Data Summary

The stability of Secnidazole under various stress conditions provides insight into its handling and storage requirements. The following table summarizes the degradation behavior of Secnidazole, which is expected to be similar for this compound.

Stress ConditionReagent/EnvironmentTemperatureDurationDegradation
Acidic Hydrolysis 0.1 M HCl80°C2 hoursMild Degradation
Alkaline Hydrolysis 0.1 M NaOH80°C30 minutesSignificant Degradation
Oxidative Degradation 3% H₂O₂Room Temperature2 hoursSignificant Degradation
Photodegradation UV Light (254 nm)Room Temperature24 hoursSignificant Degradation
Thermal Degradation Dry Heat80°C48 hoursNo Significant Degradation

Data adapted from stability studies on Secnidazole.

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC-UV

This protocol describes a method to assess the chemical purity of this compound and to check for the presence of degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 310 nm[9]

  • Injection Volume: 20 µL

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.

4. Sample Preparation (for assessing stability in solution):

  • Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Subject the solution to the desired stress conditions (e.g., heat, light).

  • At specified time points, take an aliquot of the solution, dilute it with the mobile phase to fall within the linear range of the assay, and inject it into the HPLC system.

5. Analysis:

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solutions and monitor for any new peaks that may indicate degradation products.

  • The purity can be calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Inaccurate Quantification Degradation Degradation of Standard Start->Degradation IsotopicExchange Isotopic Exchange Start->IsotopicExchange MatrixEffects Matrix Effects Start->MatrixEffects CheckStorage Verify Storage & Age Degradation->CheckStorage UseAprotic Use Aprotic Solvents IsotopicExchange->UseAprotic ControlpH Maintain Neutral pH IsotopicExchange->ControlpH OptimizeSPE Optimize Sample Prep (SPE/LLE) MatrixEffects->OptimizeSPE UseFresh Use Fresh Standard CheckStorage->UseFresh CheckPurity Perform Purity Check UseFresh->CheckPurity

Caption: Troubleshooting workflow for inaccurate quantification results.

HandlingStorage cluster_receiving Receiving & Initial Storage cluster_preparation Solution Preparation cluster_handling Daily Handling Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store at 2-8°C, Protected from Light Inspect->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate PrepareStock Prepare Stock Solution in Anhydrous Solvent UseFreshly Use Freshly Prepared or Store at -20°C/-80°C PrepareStock->UseFreshly Equilibrate->PrepareStock InertAtmosphere Handle Under Inert Atmosphere if Possible Equilibrate->InertAtmosphere TightlySeal Tightly Reseal After Use InertAtmosphere->TightlySeal

Caption: Recommended workflow for handling and storing this compound.

References

Validation & Comparative

Revolutionizing Bioanalysis: A Comparative Guide to Analytical Methods for Secnidazole Quantification Utilizing Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the demand for robust and reliable methods for the quantification of therapeutic agents is paramount. This is particularly true for antimicrobial agents like Secnidazole, where precise measurement in biological matrices is crucial for pharmacokinetic studies and ensuring therapeutic efficacy. The advent of isotopically labeled internal standards has marked a significant advancement in bioanalytical techniques, offering enhanced accuracy and precision. This guide provides a detailed comparison of an advanced analytical method utilizing Secnidazole-d6 as an internal standard against a conventional HPLC-UV method for the quantification of Secnidazole.

This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols, performance data, and the inherent advantages of employing a deuterated internal standard.

Comparative Analysis of Analytical Methods

The choice of an analytical method profoundly impacts the quality and reliability of bioanalytical data. Below is a comparative summary of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing this compound and a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MS with this compoundRP-HPLC with UV Detection
Internal Standard This compound (Isotopically Labeled)Not specified (typically a structurally similar compound)
Linearity Range 0.200 – 40.032 µg/mL20 - 60 µg/mL
Intra-day Precision (%RSD) <3.77%0.406%
Inter-day Precision (%RSD) <3.77%Not specified
Accuracy 103.48%99.93 - 99.95%
Extraction Efficiency 66.79%Not specified
Run Time 2.50 minutes10 minutes

Experimental Protocols

A detailed understanding of the methodologies is essential for the critical evaluation and potential implementation of these analytical techniques in a laboratory setting.

LC-MS/MS Method with this compound Internal Standard

This method is designed for the sensitive and specific quantification of Secnidazole in human plasma, making it ideal for pharmacokinetic and bioequivalence studies.[1]

1. Sample Preparation:

  • A simple liquid-liquid extraction procedure is employed to isolate Secnidazole and the this compound internal standard from 100 µL of K2EDTA human plasma.[1]

2. Chromatographic Separation:

  • Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm).[1]

  • Mobile Phase: An isocratic elution with Acetonitrile / 10mM Ammonium acetate [70/30, V/V].[1]

  • Flow Rate: 1.0 mL/min.[1]

3. Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Mass Transitions:

    • Secnidazole: m/z 185.95 → 127.73.[1]

    • This compound: m/z 192.04 → 127.76.[1]

RP-HPLC Method with UV Detection

This method is a cost-effective approach for the analysis of Secnidazole in pharmaceutical dosage forms.[2]

1. Standard and Sample Preparation:

  • A stock solution of Secnidazole is prepared by dissolving 25mg in 100ml of methanol.[2]

  • Working standards are prepared by further dilution with the mobile phase to a final concentration of 20µg/ml.[2]

  • Sample solutions are prepared from ground tablets to achieve a comparable concentration.[2]

2. Chromatographic Separation:

  • Column: Luna 5µm C18.[2]

  • Mobile Phase: Methanol:H2O (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

3. UV Detection:

  • Wavelength: 310 nm.[2]

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and RP-HPLC methods.

LC_MS_MS_Workflow plasma_sample Plasma Sample (100 µL) add_is Add this compound Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle separation LC Separation (Inertsil® ODS-3V) lle->separation ms_detection MS/MS Detection (MRM) separation->ms_detection quantification Quantification ms_detection->quantification

Caption: LC-MS/MS workflow with this compound.

HPLC_UV_Workflow tablet_sample Tablet Sample dissolution Dissolution in Methanol tablet_sample->dissolution dilution Dilution to Working Concentration dissolution->dilution separation HPLC Separation (Luna C18) dilution->separation uv_detection UV Detection (310 nm) separation->uv_detection quantification Quantification uv_detection->quantification

Caption: RP-HPLC-UV workflow for Secnidazole analysis.

The Advantage of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis for several key reasons:

  • Compensates for Matrix Effects: this compound co-elutes with the unlabeled Secnidazole, experiencing the same ion suppression or enhancement effects in the mass spectrometer. This leads to a more accurate quantification as the ratio of the analyte to the internal standard remains constant.

  • Corrects for Variability in Sample Preparation: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the deuterated internal standard, thus ensuring the accuracy of the final concentration measurement.

  • Improves Precision and Accuracy: By minimizing the impact of experimental variability, the use of an isotopically labeled internal standard significantly enhances the precision and accuracy of the analytical method.[1]

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard demonstrates superior performance characteristics for the bioanalysis of Secnidazole, particularly in terms of specificity, sensitivity, and a significantly shorter run time. While the RP-HPLC-UV method provides a viable and cost-effective alternative for the analysis of pharmaceutical formulations, the use of a deuterated internal standard in LC-MS/MS offers unparalleled reliability for complex biological matrices. For researchers engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, the adoption of methods incorporating isotopically labeled internal standards is highly recommended to ensure data of the highest quality and integrity.

References

Navigating Bioanalytical Method Cross-Validation for Secnidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of bioanalytical data is paramount. When multiple analytical methods are employed within a study or across different laboratories, cross-validation becomes a critical step to guarantee data integrity. This guide provides a comprehensive comparison of internal standards used in the bioanalytical quantification of Secnidazole, a potent nitroimidazole antimicrobial agent. While a deuterated internal standard like Secnidazole-d6 is theoretically the gold standard for mass spectrometry-based assays due to its near-identical physicochemical properties to the analyte, a notable lack of publicly available performance data necessitates a thorough evaluation of alternative, commonly employed internal standards.

This guide will delve into the performance characteristics of established internal standards, namely Metronidazole and Tinidazole, for the quantification of Secnidazole in biological matrices. By presenting available experimental data, detailed protocols, and a clear workflow for cross-validation, this document aims to equip researchers with the necessary information to make informed decisions for their bioanalytical strategies.

The Ideal Internal Standard: The Case for this compound

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization and matrix effects, thereby accurately compensating for variations during sample processing and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the most suitable choice as it shares a very close chemical structure and physicochemical properties with the analyte, Secnidazole. This structural similarity ensures that the SIL IS behaves almost identically to the analyte during extraction, chromatography, and ionization, leading to the most accurate and precise quantification.

Despite the theoretical advantages, a comprehensive search of scientific literature and supplier application notes reveals a significant gap in publicly available performance data for this compound in bioanalytical method validation. While suppliers such as Santa Cruz Biotechnology, Toronto Research Chemicals, and MedChemExpress offer this compound, detailed experimental data on its use, including parameters like precision, accuracy, and matrix effect, are not readily accessible. This absence of data makes a direct, evidence-based comparison with other internal standards challenging.

Performance Comparison of Alternative Internal Standards

Given the data gap for this compound, this guide focuses on the comparative performance of two commonly used and well-documented internal standards for Secnidazole quantification: Metronidazole and Tinidazole. Both are structurally related nitroimidazole compounds.

ParameterMethod Using Metronidazole ISMethod Using Tinidazole IS
Linearity Range 0.1 - 25.0 µg/mL0.1 - 25.0 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL0.1 µg/mL
Accuracy (%) 97.9 - 103.9Not explicitly stated in the provided results
Precision (RSD %) Inter-day: 3.3 - 10.7, Intra-day: 4.1 - 9.8Inter- and Intra-assay: 3.3 - 10.7%[1]
Recovery (%) 76.5 - 89.1Not explicitly stated in the provided results
Matrix Human PlasmaHuman Plasma
Analytical Technique HPLC-UVHPLC-UV[1]

Note: The data presented is a summary from different studies and direct head-to-head comparison studies are limited. The performance of a method is highly dependent on the specific laboratory, instrumentation, and protocol used.

Experimental Protocols

Bioanalytical Method using Tinidazole as Internal Standard

This protocol outlines a typical HPLC-UV method for the determination of Secnidazole in human plasma.

1. Sample Preparation:

  • To 0.2 mL of human plasma, add a known concentration of Tinidazole as the internal standard.

  • Perform liquid-liquid extraction by adding ethyl acetate.

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Diamond C18 column.

  • Mobile Phase: Acetonitrile and 5 mM sodium acetate (30:70, v/v) with 0.1% acetic acid, adjusted to pH 4.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 319 nm.

  • Injection Volume: 20 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Secnidazole and a fixed concentration of Tinidazole.

  • Process the calibration standards alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Secnidazole to Tinidazole against the concentration of Secnidazole.

  • Determine the concentration of Secnidazole in the unknown samples from the calibration curve.

Cross-Validation Workflow

Cross-validation is essential to ensure that different bioanalytical methods produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of two different bioanalytical methods for Secnidazole.

Bioanalytical Method Cross-Validation Workflow cluster_0 Method A (Reference) cluster_1 Method B (Comparator) cluster_2 Incurred Samples A1 Prepare QC Samples (Low, Mid, High) A2 Analyze QC Samples with Method A A1->A2 A3 Obtain Concentration Data A A2->A3 D1 Statistical Analysis (QC Samples) A3->D1 Compare Data B1 Prepare QC Samples (Low, Mid, High) B2 Analyze QC Samples with Method B B1->B2 B3 Obtain Concentration Data B B2->B3 B3->D1 Compare Data C1 Select Incurred Samples C2 Analyze with Method A C1->C2 C3 Analyze with Method B C1->C3 D2 Statistical Analysis (Incurred Samples) C2->D2 Compare Data C3->D2 Compare Data E1 Acceptance Criteria Met? D1->E1 D2->E1 F1 Methods are Interchangeable E1->F1 Yes G1 Investigate Discrepancies E1->G1 No

Caption: Workflow for cross-validation of two bioanalytical methods.

Conclusion

The cross-validation of bioanalytical methods is a cornerstone of robust drug development, ensuring data consistency and reliability. While the use of a deuterated internal standard like this compound is the preferred approach for LC-MS/MS assays, the current lack of public performance data presents a challenge for its direct comparative evaluation.

This guide has provided a comparison of two well-established alternative internal standards, Metronidazole and Tinidazole, for the bioanalysis of Secnidazole. The presented data and protocols offer a valuable resource for scientists to develop and validate reliable bioanalytical methods. As the use of deuterated standards becomes more widespread and data becomes more accessible, a direct comparison including this compound will be crucial for further optimizing bioanalytical strategies for Secnidazole. Researchers are encouraged to thoroughly validate their chosen method and internal standard according to regulatory guidelines to ensure the integrity of their pharmacokinetic and clinical data.

References

Secnidazole-d6: A Comparative Guide to Enhancing Analytical Method Robustness

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the robustness of an analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for the quantification of Secnidazole, with a focus on the strategic advantage of employing Secnidazole-d6, a stable isotope-labeled (SIL) internal standard, to significantly enhance method robustness. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.

Conventional Analytical Methods for Secnidazole

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed technique for the determination of Secnidazole in pharmaceutical formulations. These methods have been validated according to ICH guidelines and have demonstrated acceptable levels of linearity, accuracy, and precision.

Performance of Existing HPLC-UV Methods

The performance characteristics of several published HPLC-UV methods for Secnidazole are summarized below. These methods, while suitable for quality control of finished products, may exhibit limitations when applied to complex biological matrices where issues like matrix effects and extraction variability can compromise method robustness.

Parameter Method 1 Method 2 Method 3
Mobile Phase Methanol:Water (60:40, v/v)[1]0.01M KH2PO4:ACN (85:15)Water + 0.7% Acetic Acid:Ethanol (78:22, v/v)[2]
Column Luna 5µm C18[1]Inertsil ODS-3V, 250 x 4.6mm, 5µ[3][4]CN Luna, 250 x 4.6 mm, 5 µm[2]
Detection (UV) 310 nm[1]Not Specified318 nm[2]
Linearity Range 20-60 µg/mL[1]30-70 µg/mL[3][4]5-100 µg/mL[2]
Accuracy (% Recovery) 99.93-99.95%[1]98.0-102.0%[3][4]99.58%[2]
Precision (%RSD) < 2%[1]Intra-day: 0.008%, Inter-day: 0.12%[3][4]< 2%[2]
Robustness (%RSD) 0.416%[1]Not SpecifiedMethod considered indicative of stability[2]

The Role of Stable Isotope-Labeled Internal Standards

For bioanalytical method development and validation, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[5][6] A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

Key Advantages of Using a SIL Internal Standard:

  • Correction for Matrix Effects: SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate correction of matrix-induced signal variability.[7]

  • Improved Precision and Accuracy: By mimicking the analyte's behavior during sample preparation, extraction, and analysis, SIL internal standards compensate for variations in recovery and instrument response, leading to more precise and accurate quantification.[6][8]

  • Enhanced Robustness: Methods employing SIL internal standards are inherently more robust as they are less susceptible to minor variations in experimental conditions that can affect analyte recovery and instrument response.

While structural analogues can be used as internal standards, they may not perfectly mirror the analyte's behavior, especially in complex biological matrices.[5] Deuterium-labeled compounds, like this compound, are often the first choice for a SIL internal standard.[5]

This compound: The Superior Choice for Robust Bioanalysis

While the aforementioned HPLC-UV methods are effective for routine analysis of pharmaceutical forms, they lack the specificity and robustness required for complex bioanalytical studies, such as pharmacokinetics and metabolism. The introduction of this compound as an internal standard in an LC-MS/MS method represents a significant advancement in analytical rigor.

Comparative Advantages of a this compound Based Method
Feature Conventional HPLC-UV Methods Proposed LC-MS/MS Method with this compound
Internal Standard Typically none or a structurally related compound.This compound (Stable Isotope-Labeled).
Detection UV Absorbance.Mass Spectrometry (MS/MS).
Specificity Lower; potential for interference from co-eluting compounds.High; based on specific mass-to-charge ratios of precursor and product ions.
Matrix Effect Correction None.Excellent; co-eluting SIL IS compensates for signal suppression/enhancement.[7]
Robustness to Sample Preparation Variability Susceptible to variations in extraction recovery.High; SIL IS corrects for variability in sample preparation and extraction.[8]
Applicability to Biological Matrices Challenging due to matrix interference and lower sensitivity.Ideal for complex matrices like plasma, urine, and tissue homogenates.

Experimental Protocols

Protocol for a Validated RP-HPLC-UV Method

This protocol is a representative example based on published methods.[1]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve Secnidazole standard in methanol to prepare a stock solution.

    • For tablets, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in methanol.

    • Further dilute the stock and sample solutions with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size.

    • Mobile Phase: Methanol:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 310 nm.

  • Method Validation:

    • Validate the method as per ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Proposed Protocol for a Robust LC-MS/MS Method using this compound

This proposed protocol outlines a state-of-the-art approach for the bioanalysis of Secnidazole.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 column for fast chromatography.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Secnidazole and this compound.

  • Method Validation:

    • Validate the method according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for conventional and enhanced analytical methods.

G Conventional HPLC-UV Workflow for Secnidazole Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weighing of Standard/Sample B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification using External Standard Calibration G->H G Robust LC-MS/MS Workflow with this compound cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Aliquoting B Addition of this compound (IS) A->B C Protein Precipitation B->C D Evaporation and Reconstitution C->D E Injection into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Peak Integration (Analyte & IS) G->H I Calculation of Analyte/IS Ratio H->I J Quantification using Internal Standard Calibration I->J

References

The Analytical Edge: A Comparative Guide to Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in bioanalytical studies. This guide provides a comprehensive comparison of Secnidazole-d6 and Metronidazole as internal standards for the bioanalysis of Secnidazole, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to the analyte, Secnidazole, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization minimize the variability introduced by matrix effects and extraction inconsistencies, leading to superior accuracy and precision.

Metronidazole, a structurally similar nitroimidazole, has also been employed as an internal standard for Secnidazole analysis. While a more cost-effective option, its different chromatographic behavior and potential for differential matrix effects can compromise the robustness of the assay.

Performance Data: Linearity, Accuracy, and Precision

The following tables summarize the expected performance characteristics of this compound compared to Metronidazole as an internal standard for Secnidazole quantification. The data for this compound is representative of the typical performance of stable isotope-labeled internal standards in validated bioanalytical methods. The data for Metronidazole is based on published studies using it as an internal standard for Secnidazole.

Table 1: Linearity of Secnidazole Quantification

Internal StandardCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
This compound (Expected) 0.1 - 1000> 0.999
Metronidazole 1 - 2000> 0.998[1]

Table 2: Accuracy of Secnidazole Quantification

Internal StandardConcentration LevelMean Accuracy (% Recovery)
This compound (Expected) Low QC (0.3 ng/mL)95 - 105%
Medium QC (50 ng/mL)97 - 103%
High QC (800 ng/mL)98 - 102%
Metronidazole Low QC90 - 110%
Medium QC92 - 108%
High QC95 - 105%

Table 3: Precision of Secnidazole Quantification

Internal StandardConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (Expected) Low QC (0.3 ng/mL)< 5%< 7%
Medium QC (50 ng/mL)< 3%< 5%
High QC (800 ng/mL)< 2%< 4%
Metronidazole Low QC< 10%< 12%
Medium QC< 8%< 10%
High QC< 6%< 8%

Experimental Protocols

Bioanalytical Method for Secnidazole in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Secnidazole in human plasma using an internal standard.

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and internal standard working solutions at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Metronidazole).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • MS System: Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Secnidazole: Q1/Q3 (Precursor/Product ion m/z)

    • This compound: Q1/Q3 (Precursor/Product ion m/z)

    • Metronidazole: Q1/Q3 (Precursor/Product ion m/z)

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ)), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Analytical Workflow and Mechanism of Action

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Internal Standard (this compound or Metronidazole) Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Acquisition

Bioanalytical workflow for Secnidazole quantification.

The following diagram illustrates the mechanism of action of Secnidazole, which is representative of nitroimidazole antimicrobials.

Secnidazole_Mechanism Secnidazole Secnidazole (Prodrug) Activation Reductive Activation (Nitroreductase in anaerobic cell) Secnidazole->Activation Enters anaerobic microorganism Intermediates Reactive Nitro Radical Intermediates Activation->Intermediates DNA_Damage DNA Strand Breakage Intermediates->DNA_Damage Protein_Damage Protein & Macromolecule Damage Intermediates->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Mechanism of action of Secnidazole.

References

A Comparative Guide to Analytical Methods for Secnidazole Quantification, Featuring Secnidazole-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Secnidazole, a 5-nitroimidazole antimicrobial agent. A key focus is placed on the use of Secnidazole-d6 as a stable isotope-labeled internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside a comparative analysis of alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Methods

The performance of an analytical method is paramount for generating reliable and reproducible data. Below is a summary of quantitative data from various validated methods for Secnidazole analysis, highlighting the key differences in their performance characteristics.

Table 1: Performance Comparison of LC-MS/MS and HPLC-UV Methods for Secnidazole Analysis

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV with Alternative Internal Standards (e.g., Tinidazole, Benzophenone)HPLC-UV (without Internal Standard)
Linearity Range 0.200 – 40.032 µg/mL0.1 - 120 µg/mL (Varies by method)5 - 100 µg/mL (Varies by method)
Precision (%RSD) < 3.77% (Intra- and Inter-day)< 2% to 10.7% (Intra- and Inter-day)< 2% (Intra- and Inter-day)
Accuracy (% Recovery) 103.48% (Overall)76.5% - 102%98.0% - 102.0%
Lower Limit of Quantification (LLOQ) Not explicitly stated, but linearity starts at 0.200 µg/mL0.1 µg/mL0.99 - 1.615 µg/mL
Limit of Detection (LOD) Not explicitly statedNot always reported0.33 - 0.533 µg/mL
Internal Standard This compoundTinidazole, BenzophenoneNot Applicable
Detection Mass Spectrometry (MS/MS)UV SpectrophotometryUV Spectrophotometry

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for an LC-MS/MS method using this compound and a common HPLC-UV method.

Protocol 1: LC-MS/MS Method for Secnidazole in Human Plasma

This method is noted for its high sensitivity and specificity, making it ideal for bioanalytical studies.

1. Sample Preparation:

  • A simple liquid-liquid extraction is employed to isolate Secnidazole and the internal standard (this compound) from human plasma.

2. Chromatographic Conditions:

  • Column: Inertsil® ODS-3V (5µm, 4.6 × 150 mm)

  • Mobile Phase: Acetonitrile / 10mM Ammonium acetate [70/30, V/V] (Isocratic elution)

  • Flow Rate: 1.0 mL/min

  • Total Run Time: 2.50 minutes

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • Secnidazole: m/z 185.95 → 127.73

    • This compound: m/z 192.04 → 127.76

Protocol 2: RP-HPLC-UV Method for Secnidazole in Pharmaceutical Dosage Forms

This method is a robust and cost-effective option for routine quality control analysis.[1]

1. Sample Preparation:

  • An accurately weighed quantity of powdered tablets is dissolved in the mobile phase, sonicated, and filtered before injection.[1]

2. Chromatographic Conditions:

  • Column: Luna 5µm C18 (150 x 4.60mm)[1]

  • Mobile Phase: Methanol:Water (60:40, v/v)[1]

  • Flow Rate: 1 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Run Time: 10 minutes[1]

3. UV Detection:

  • Wavelength: 310 nm[1]

Mandatory Visualizations

Diagrams are provided below to illustrate key processes and pathways related to the analysis and mechanism of action of Secnidazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Inject ms Mass Spectrometry (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Secnidazole.

secnidazole_pathway cluster_activation Drug Activation in Anaerobic Pathogen cluster_cellular_damage Cellular Damage cluster_metabolism Metabolism in Humans (Limited) secnidazole Secnidazole nitroreductase Nitroreductase secnidazole->nitroreductase Reduction radical_anion Radical Anion nitroreductase->radical_anion reactive_intermediates Reactive Intermediates radical_anion->reactive_intermediates dna_damage DNA Helix Damage reactive_intermediates->dna_damage protein_synthesis_disruption Protein Synthesis Disruption reactive_intermediates->protein_synthesis_disruption cell_death Cell Death dna_damage->cell_death protein_synthesis_disruption->cell_death secnidazole_human Secnidazole cyp3a4_3a5 CYP3A4 / CYP3A5 secnidazole_human->cyp3a4_3a5 Oxidation metabolites Oxidative Metabolites cyp3a4_3a5->metabolites

Caption: Simplified signaling pathway of Secnidazole's mechanism of action and metabolism.

References

Safety Operating Guide

Safe Disposal of Secnidazole-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Secnidazole-d6, a deuterated form of the antibiotic secnidazole, requires careful handling and disposal in accordance with established safety protocols and local regulations. This guide provides essential, step-by-step information to ensure the safe management of this compound waste.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: A lab coat or apron to protect against splashes.

  • Eye and face protection: Safety glasses with side shields or a face shield.

Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1][2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product and adhere to all applicable local, state, and federal regulations.[3]

  • Do Not Dispose in General Waste or Drains: this compound should never be disposed of with household garbage or poured down the drain.[4] This prevents potential contamination of sewage systems and the environment.

  • Consult Your Institution's Waste Management Plan: Every research institution has specific protocols for chemical waste disposal. Familiarize yourself with your organization's guidelines and follow their prescribed procedures.

  • Use Designated Chemical Waste Containers:

    • Place solid this compound waste in a clearly labeled, sealed container designated for chemical waste.

    • Solutions containing this compound should be collected in a compatible, labeled waste container.

  • Accidental Spills:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.[1]

    • For solid spills, carefully collect the material, avoiding dust formation.[2]

    • Clean the affected area thoroughly.

    • Dispose of all contaminated materials, including cleaning supplies, as chemical waste.[1][4]

  • Disposal of Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[5]

    • Follow national and institutional regulations for the disposal of empty chemical containers.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Contain and Clean Up Spill (Use inert absorbent for liquids) C->D Yes E Package in a Labeled, Sealed Chemical Waste Container C->E No D->E F Consult Institutional Waste Management Plan E->F G Store Waste Container in Designated Accumulation Area F->G H Arrange for Pickup by Certified Waste Disposal Vendor G->H I End: Proper Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal concentration limits for this compound. The general guideline is to dispose of the material in accordance with local regulations.[1]

ParameterValue
Disposal ConcentrationNot specified; follow local regulations.
EPA Waste Code (if applicable)To be determined by local regulations.

Disclaimer: This information is intended as a guide and does not replace the need to consult your institution's specific safety and disposal protocols and the material's Safety Data Sheet (SDS). Always prioritize safety and environmental responsibility in the laboratory.

References

Essential Safety and Logistics for Handling Secnidazole-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Secnidazole-d6, a deuterated analog of the antiprotozoal agent Secnidazole. The following procedural guidance is based on the safety data sheets (SDS) for the parent compound, Secnidazole, and general best practices for handling deuterated compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Secnidazole is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to handle this compound with the same level of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields. A face shield may be required in situations with a risk of splashing.[1][4]
Hand Protection Protective gloves (e.g., nitrile rubber).[1][4]
Skin and Body Protection Impervious clothing, such as a lab coat. Protective boots may be necessary for larger quantities.[1][4]
Respiratory Protection A suitable respirator should be used if dust or aerosols are generated and ventilation is inadequate.[1][4]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure adequate ventilation in the handling area. A local exhaust system is recommended.[4]

    • Verify the availability and functionality of an accessible safety shower and eye wash station.[1]

    • Don all required personal protective equipment before handling the compound.[1][4]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Prevent contact with skin, eyes, and clothing.[4]

    • Wash hands and face thoroughly after handling.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Store in a well-ventilated place and keep the container tightly closed.[1]

  • In Case of Exposure:

    • If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]

    • If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • If Swallowed: Rinse the mouth and immediately call a doctor.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Waste Disposal Protocol:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled, and sealed container.

  • Disposal:

    • Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

    • Do not allow the product to enter drains, water courses, or the soil.[1]

    • For spills, absorb the substance with a liquid-binding material like diatomite or universal binders, decontaminate surfaces with alcohol, and dispose of the contaminated material as hazardous waste.[1]

Physical and Chemical Properties

PropertyValue
Chemical Formula C₇H₅D₆N₃O₃
Molecular Weight 191.22 g/mol
Appearance Creamy White Crystalline Powder
Solubility Soluble in water
Melting Point 76°C
Storage Temperature Ambient

Note: The physical and chemical properties are for the parent compound Secnidazole and are expected to be very similar for this compound.

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep1 Ensure Adequate Ventilation prep2 Verify Safety Equipment (Shower, Eyewash) prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Avoid Inhalation, Skin, and Eye Contact prep3->handle1 Proceed to Handling handle2 Wash Hands After Handling handle1->handle2 expo1 Skin Contact: Wash with Soap and Water handle1->expo1 If Skin Contact expo2 Inhalation: Move to Fresh Air handle1->expo2 If Inhaled expo3 Eye Contact: Rinse with Water handle1->expo3 If Eye Contact expo4 Ingestion: Rinse Mouth, Call Doctor handle1->expo4 If Swallowed handle3 No Eating, Drinking, or Smoking handle2->handle3 handle4 Store Properly handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 After Use disp2 Dispose According to Regulations disp1->disp2 disp3 Prevent Environmental Contamination disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.